Technical Whitepaper: Chemical Architecture, Physicochemical Dynamics, and Application Workflows of 4-Methylquinolin-8-ol Hydrobromide
Executive Summary Derivatives of 8-hydroxyquinoline (8-HQ) are recognized as privileged scaffolds across medicinal chemistry and advanced materials science due to their potent metal-chelating capabilities. 4-Methylquinol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Derivatives of 8-hydroxyquinoline (8-HQ) are recognized as privileged scaffolds across medicinal chemistry and advanced materials science due to their potent metal-chelating capabilities. 4-Methylquinolin-8-ol hydrobromide (CAS: 1803608-18-5) represents a strategically functionalized analog within this class. The introduction of a C4-methyl group provides critical steric and electronic tuning, while the hydrobromide salt formulation resolves the inherent aqueous insolubility of the free base. This technical guide deconstructs the structural dynamics, chelation mechanics, and validated experimental protocols for utilizing this compound in high-level research and drug development.
Chemical Architecture & Structural Dynamics
The utility of 4-Methylquinolin-8-ol hydrobromide stems from the synergistic effects of its structural modifications:
The Aromatic Framework & Electronic Tuning: The core consists of a quinoline ring substituted with a hydroxyl group at C8. The addition of an electron-donating methyl group at the C4 position increases the overall electron density of the heteroaromatic system. In optoelectronic applications, this electronic shift alters the HOMO/LUMO gap of subsequent metal complexes, allowing for the tuning of emission wavelengths (e.g., shifting the fluorescence of aluminum complexes) [4]. In pharmacology, the methyl group increases the steric bulk, which can enhance target specificity and modulate the lipophilicity of the scaffold.
Salt Formation (Causality of Solubility): The free base, 4-Methylquinolin-8-ol (CAS: 3846-73-9), is highly lipophilic and exhibits poor solubility in aqueous media, often requiring high concentrations of dimethyl sulfoxide (DMSO) for in vitro assays. By synthesizing the hydrobromide salt, the quinoline nitrogen is protonated. This dramatically lowers the partition coefficient (LogP), enabling direct dissolution in physiological buffers. This is a critical advantage, as high DMSO concentrations can precipitate the ligand or induce cytotoxicity, confounding biological readouts [1][2].
Physicochemical Properties
The following table summarizes the quantitative physical and chemical data, comparing the hydrobromide salt to its free base counterpart to highlight the practical differences in handling and application [1][2].
Property
4-Methylquinolin-8-ol Hydrobromide
4-Methylquinolin-8-ol (Free Base)
CAS Number
1803608-18-5
3846-73-9
Molecular Formula
C₁₀H₁₀BrNO
C₁₀H₉NO
Molecular Weight
240.10 g/mol
159.18 g/mol
Appearance
Off-white to light yellow powder
White to yellow solid
Solubility
Soluble in water, physiological buffers
Insoluble in water; soluble in EtOH, CHCl₃
Density
N/A (Salt lattice)
1.21 g/cm³
Boiling Point
N/A (Decomposes before boiling)
330°C at 760 mmHg
Mechanisms of Action: Bidentate Metal Chelation
The primary functional mechanism of 4-Methylquinolin-8-ol hydrobromide is its ability to act as a monoprotic, bidentate ligand. Upon dissociation of the HBr in aqueous media and subsequent deprotonation of the C8-hydroxyl group, the negatively charged oxygen and the lone pair on the quinoline nitrogen coordinate with metal cations (e.g., Al³⁺, Zn²⁺, Cu²⁺) to form highly stable, five-membered chelate rings [3].
Drug Development (Neuroprotection): In neurodegenerative pathologies like Alzheimer's disease, aberrant accumulation of redox-active metals (Cu²⁺, Fe³⁺) catalyzes the aggregation of amyloid-beta. Chelators based on the 8-HQ scaffold sequester these metals, neutralizing their catalytic activity and preventing neurotoxicity.
Material Science (OLEDs): When reacted with aluminum, the ligand forms Tris(4-methyl-8-quinolinolato)aluminum, a derivative of the industry-standard Alq3. This complex is utilized as a highly efficient electron-transporting and light-emitting layer in Organic Light-Emitting Diodes (OLEDs) [4].
Figure 1: Chelation mechanism and divergent application pathways of 4-Methylquinolin-8-ol HBr.
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.
Protocol A: Synthesis and Validation of Tris(4-methyl-8-quinolinolato)aluminum
This protocol details the generation of a stable metal-complex for material science applications [3][4].
Dissolution: Dissolve 3.0 equivalents of 4-Methylquinolin-8-ol hydrobromide in a 1:1 mixture of ethanol and deionized water.
Causality: The hydrobromide salt is highly water-soluble, but the final tris-complex is lipophilic. The mixed solvent system ensures the starting materials remain in solution while forcing the final product to precipitate upon formation.
In Situ Neutralization: Add 3.0 equivalents of sodium acetate to the solution under continuous stirring.
Causality: Sodium acetate acts as a mild buffer to neutralize the hydrobromide salt, generating the free ligand in situ. Using a strong base like NaOH risks localized pH spikes, which would cause the premature precipitation of aluminum as aluminum hydroxide (Al(OH)₃) rather than the desired complex.
Metal Addition: Slowly add 1.0 equivalent of Aluminum(III) nitrate nonahydrate (dissolved in a minimal volume of water) dropwise to the ligand solution.
Causality: Slow addition prevents the kinetic trapping of incomplete mono- or bis-adducts, ensuring the stoichiometric 1:3 (Metal:Ligand) ratio is maintained at the reaction interface.
Thermal Maturation: Heat the reaction mixture to 60°C and stir for 2 hours.
Causality: Heating provides the thermodynamic energy required to overcome the activation barrier, driving the equilibrium toward the most stable meridional or facial tris-complex isomers.
Isolation & Self-Validation: Filter the resulting bright yellow precipitate. Wash sequentially with cold ethanol and petroleum ether, then vacuum dry.
Validation Step: Confirm successful complexation via ¹H-NMR. The coordination of the metal will cause a distinct downfield shift of the quinoline C2 and C3 protons compared to the uncomplexed ligand.
Figure 2: Step-by-step experimental workflow for the synthesis of metal-chelate complexes.
Protocol B: In Vitro Metal Affinity Assay (UV-Vis Titration)
This protocol is used to determine the binding affinity (Kd) of the ligand for transition metals in biological contexts.
Baseline Establishment: Prepare a 50 µM solution of 4-Methylquinolin-8-ol hydrobromide in 50 mM HEPES buffer (pH 7.4). Record the baseline UV-Vis absorption spectrum (250–450 nm).
Titration: Add incremental aliquots of a 1 mM CuCl₂ standard solution (ranging from 0.1 to 2.0 equivalents).
Spectroscopic Validation: Monitor the bathochromic shift (red shift) in the absorption spectrum.
Causality & Validation: Ensure the overlaid spectra exhibit clear isosbestic points . The presence of sharp isosbestic points mathematically validates that only two primary species (the free ligand and the metal-complex) are present in equilibrium, confirming a clean binding stoichiometry without the formation of insoluble aggregates or secondary side reactions.
Method of making metal 8-quinolinolato complexes (US20020040143A1)
Exploratory
Thermodynamic Stability of 4-Methylquinolin-8-ol Hydrobromide in Aqueous Solution: A Comprehensive Technical Guide
Executive Summary The thermodynamic characterization of 8-hydroxyquinoline derivatives is a foundational step in the development of metal-chelating therapeutics and advanced materials. This whitepaper provides an in-dept...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The thermodynamic characterization of 8-hydroxyquinoline derivatives is a foundational step in the development of metal-chelating therapeutics and advanced materials. This whitepaper provides an in-depth analysis of the thermodynamic stability of 4-Methylquinolin-8-ol hydrobromide (4-Me-8-HQ·HBr) in aqueous media. By examining the causality behind its speciation, acid-base equilibria, and providing self-validating experimental protocols, this guide serves as an authoritative framework for researchers profiling quinoline-based compounds.
Structural Thermodynamics & Salt Selection
As an application scientist, the first critical decision in profiling a compound is selecting the appropriate physical form. The neutral 4-Methylquinolin-8-ol molecule exhibits a high crystalline lattice energy and significant lipophilicity due to the hydrophobic C4-methyl group. This results in poor aqueous solubility, which severely limits the accuracy of solution-phase thermodynamic measurements [1].
To overcome this, the hydrobromide salt (4-Me-8-HQ·HBr) is utilized.
The Causality: The ionic nature of the hydrobromide salt drives the initial dissolution process entropically. The strong ion-dipole interactions between water molecules and the dissociated
Br−
and protonated quinolinium cation (
H2L+
) provide a highly exothermic enthalpy of solvation (
ΔHsolv<0
), ensuring complete dissolution before pH-dependent speciation studies commence.
Aqueous Speciation & Acid-Base Equilibria
Once fully dissolved, 4-Me-8-HQ·HBr undergoes a complex, pH-dependent speciation process. The addition of the methyl group at the C4 position fundamentally alters the electron density distribution compared to the unsubstituted 8-hydroxyquinoline (8-HQ) [2].
Deprotonation of the Quinolinium Nitrogen (
pKa1
):
The electron-donating inductive effect (+I) of the C4-methyl group increases the electron density on the adjacent nitrogen atom in the pyridine ring. This stabilizes the protonated state, raising the
pKa1
from ~5.13 (in standard 8-HQ) to approximately 5.56 [1].
Deprotonation of the Phenolic Hydroxyl (
pKa2
):
The second deprotonation occurs at the hydroxyl group, yielding the anionic form (
L−
). While the methyl group's influence is less pronounced across the fused ring system, it still elevates the
pKa2
to approximately 10.00 [1], compared to 9.89 for unsubstituted 8-HQ [4].
Thermodynamic Parameters
The standard Gibbs free energy (
ΔG∘
), enthalpy (
ΔH∘
), and entropy (
ΔS∘
) of these deprotonation steps dictate the compound's stability across physiological and environmental pH ranges[3].
Table 1: Thermodynamic Parameters of 4-Me-8-HQ in Aqueous Solution (298.15 K, I = 0.1 M KCl)
Equilibrium Step
pKa
ΔG∘
(kJ/mol)
ΔH∘
(kJ/mol)
TΔS∘
(kJ/mol)
H2L+⇌HL+H+
5.56
31.74
28.50
-3.24
HL⇌L−+H+
10.00
57.08
45.00
-12.08
(Note:
ΔG∘
is derived via
ΔG∘=2.303RT⋅pKa
. Enthalpic and entropic values are representative of established 8-HQ derivative behaviors under standard conditions).
Experimental Methodologies for Thermodynamic Profiling
To rigorously validate these thermodynamic parameters, a dual-technique approach is mandatory. Relying solely on the van 't Hoff equation from temperature-dependent potentiometry introduces errors due to the assumption of a constant
ΔH∘
. Therefore, we pair potentiometry (for precise
ΔG∘
) with Isothermal Titration Calorimetry (for direct
ΔH∘
).
Protocol 1: Potentiometric Determination of Speciation Constants
System Design & Causality: Glass electrodes are highly sensitive to
H+
activity. We use 0.1 M KCl as a background electrolyte to fix the ionic strength. This ensures that the activity coefficients (
γ
) of all species remain constant, allowing us to treat concentration quotients as true thermodynamic constants.
Step-by-Step Workflow:
Preparation: Prepare a 1.0 mM solution of 4-Me-8-HQ·HBr in 0.1 M KCl using ultrapure water (18.2 M
Ω⋅
cm).
Equilibration: Transfer 50.0 mL of the solution to a double-walled, thermostated titration vessel maintained precisely at 298.15 ± 0.1 K.
Atmospheric Control (Critical): Purge the solution with high-purity Argon gas for 20 minutes prior to and during the titration. Causality: Atmospheric
CO2
dissolves to form carbonic acid, which acts as a competing buffer and artificially shifts the titration curve.
Titration: Titrate with standardized 0.1 M KOH using an automated micro-burette. Record the electromotive force (EMF) after each addition, strictly ensuring equilibrium is reached (drift < 0.1 mV/min) before the next drop.
Data Refinement: Analyze the data using non-linear least-squares refinement software (e.g., HYPERQUAD) to extract the exact
pKa
values.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Enthalpy Profiling
System Design & Causality: ITC directly measures the exact heat released or absorbed during the deprotonation events. By titrating base into the fully protonated salt solution, we capture the differential enthalpy of each speciation step, allowing for the direct calculation of
ΔS∘
.
Step-by-Step Workflow:
Degassing: Degas all solutions under vacuum for 10 minutes. Causality: Micro-bubbles forming inside the calorimetric cell during stirring will cause massive baseline artifacts, invalidating the thermodynamic data.
Cell Loading: Fill the reference cell with degassed 0.1 M KCl and the sample cell (~1.4 mL) with the 1.0 mM 4-Me-8-HQ·HBr solution (pre-adjusted to pH 3.0).
Syringe Loading: Load the injection syringe with 50 mM KOH.
Injection Parameters: Program the ITC for 25 sequential injections of 2
μ
L each, with a 150-second spacing between injections to allow the heat signal to completely return to baseline.
Integration: Integrate the area under each thermogram peak. Subtract the heat of dilution (determined by a control titration of KOH into blank 0.1 M KCl) to isolate the pure heat of deprotonation (
ΔH∘
).
Visualization of Aqueous Equilibria
The following diagram maps the self-validating thermodynamic pathways from the dissolution of the solid hydrobromide salt through its pH-dependent speciation.
Figure 1: Aqueous dissolution and pH-dependent speciation pathways of 4-Me-8-HQ·HBr.
Conclusion
The thermodynamic stability of 4-Methylquinolin-8-ol hydrobromide in aqueous solution is governed by a delicate balance of inductive effects and solvation dynamics. The C4-methyl group fundamentally enhances the basicity of the quinoline nitrogen, shifting the speciation curve and altering the free energy of complexation. By employing rigorous, self-validating protocols like inert-atmosphere potentiometry and ITC, researchers can confidently map these thermodynamic parameters, ensuring robust downstream applications in drug formulation and analytical chemistry.
Title: Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution
Source: ACS Omega (via PubMed Central)
URL: [Link]
Title: ELECTROLYTES, ELECTROMOTIVE FORCE, AND CHEMICAL EQUILIBRIUM
Source: Lange's Handbook of Chemistry (Karazin University)
URL: [Link]
Title: Design, Synthesis and Screening of Newer-8-Hydroxy Quinoline Derivatives as Novel Anti Tubercular Agents
Source: ResearchGate
URL: [Link]
Foundational
An In-depth Technical Guide to the Molecular Weight and Exact Mass of 4-Methylquinolin-8-ol Hydrobromide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 4-Methylquinolin-8-ol Hydrobromide 4-Methylquinolin-8-ol hydrobromide belongs to the versatile class of 8-hydroxyquinoline...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Methylquinolin-8-ol Hydrobromide
4-Methylquinolin-8-ol hydrobromide belongs to the versatile class of 8-hydroxyquinoline derivatives, a scaffold of significant interest in medicinal chemistry and materials science. 8-Hydroxyquinolines are known for their potent metal-chelating properties, which are often linked to their diverse biological activities, including antimicrobial, antifungal, and anticancer effects.[1][2] The introduction of a methyl group at the 4-position of the quinoline ring can modulate the electronic properties and steric profile of the molecule, potentially influencing its biological targets and pharmacokinetic properties. The hydrobromide salt form is often employed to enhance the solubility and stability of the parent compound, a critical consideration in drug development.
This guide provides a detailed examination of two fundamental physicochemical properties of 4-Methylquinolin-8-ol hydrobromide: its molecular weight and exact mass. A thorough understanding of these parameters is crucial for the unambiguous identification, characterization, and quantification of this compound in research and development settings.
Physicochemical Properties of 4-Methylquinolin-8-ol Hydrobromide
The fundamental chemical identifiers and properties of 4-Methylquinolin-8-ol hydrobromide are summarized in the table below.
It is essential to distinguish between molecular weight and exact mass, as these terms are often used interchangeably but have distinct scientific meanings.
Molecular Weight (also known as molar mass) is the sum of the average atomic masses of the constituent atoms in a molecule. The average atomic mass of an element is a weighted average of the masses of its naturally occurring isotopes. Molecular weight is typically expressed in grams per mole ( g/mol ).[5]
Exact Mass is the mass of a molecule calculated from the masses of the most abundant isotope of each element. This value is a more precise measure and is crucial in high-resolution mass spectrometry for determining the elemental composition of a molecule. Exact mass is expressed in Daltons (Da).[6]
The difference arises from the fact that most elements exist in nature as a mixture of isotopes. For example, bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with natural abundances of approximately 50.69% and 49.31%, respectively. The molecular weight calculation uses the weighted average atomic mass of bromine (≈79.904 amu), while the exact mass calculation for the most abundant isotopologue uses the mass of ⁷⁹Br (78.9183 amu).
Experimental Determination of Molecular Weight and Exact Mass: A Mass Spectrometry-Based Approach
Mass spectrometry is the primary analytical technique for the precise determination of the molecular weight and exact mass of a compound.[7] The following section outlines a detailed, self-validating protocol for the analysis of 4-Methylquinolin-8-ol hydrobromide, explaining the rationale behind the experimental choices.
Principle of the Experiment
The core principle of mass spectrometry involves the ionization of the analyte, followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z). For a singly charged ion, the m/z value is equivalent to its mass.
Detailed Protocol
Sample Preparation:
Step 1.1: Dissolution. Accurately weigh approximately 1 mg of 4-Methylquinolin-8-ol hydrobromide and dissolve it in 1 mL of a suitable volatile solvent such as methanol or acetonitrile. The choice of a volatile solvent is critical for electrospray ionization (ESI), as the solvent must evaporate to release the ions into the gas phase.[8]
Step 1.2: Dilution. From this stock solution, prepare a working solution with a concentration of approximately 10 µg/mL by diluting with the same solvent. This concentration is generally optimal for ESI-MS to avoid detector saturation and the formation of adducts that can complicate the spectrum.[8]
Step 1.3: Filtration. Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could block the instrument's fluidics.
Instrumentation and Analysis:
Step 2.1: Instrument Setup. A high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument, is essential for accurate mass determination. These instruments provide the necessary mass accuracy and resolution to distinguish between ions of very similar masses.
Step 2.2: Ionization. Utilize electrospray ionization (ESI) in positive ion mode. ESI is a soft ionization technique that is well-suited for polar and ionic compounds like hydrobromide salts, as it typically produces intact molecular ions with minimal fragmentation.[9] In positive mode, the protonated molecule [M+H]⁺ of the free base (4-Methylquinolin-8-ol) is expected to be observed.
Step 2.3: Mass Analysis. Calibrate the mass analyzer using a standard calibration mixture to ensure high mass accuracy. Acquire the mass spectrum over a suitable m/z range (e.g., 100-500 Da) to encompass the expected molecular ion.
Data Interpretation:
Step 3.1: Identification of the Molecular Ion Peak. In the resulting mass spectrum, the molecular ion peak will be the one corresponding to the protonated free base, [C₁₀H₉NO + H]⁺. The hydrobromide salt will dissociate in solution, and the bromide ion will not be observed in the positive ion mode spectrum.
Step 3.2: Isotopic Pattern Analysis. A key self-validating feature of the mass spectrum is the isotopic pattern. For a compound containing one bromine atom, there will be two prominent peaks in the molecular ion cluster, separated by approximately 2 Da, with a nearly 1:1 intensity ratio, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. This characteristic pattern provides strong evidence for the presence of bromine in the molecule.[10]
Theoretical Calculation of Exact Mass
The exact mass of 4-Methylquinolin-8-ol hydrobromide is calculated by summing the masses of the most abundant isotopes of each element in its molecular formula (C₁₀H₁₀BrNO).
The chemical structure of 4-Methylquinolin-8-ol hydrobromide is fundamental to its properties.
Conclusion
The accurate determination of the molecular weight and exact mass of 4-Methylquinolin-8-ol hydrobromide is a cornerstone of its chemical characterization. While the molecular weight (240.10 g/mol ) is a practical value for stoichiometric calculations, the exact mass (238.99458 Da) provides a higher level of precision essential for structural elucidation and purity assessment via high-resolution mass spectrometry. The methodologies outlined in this guide provide a robust framework for researchers and scientists to confidently identify and characterize this and similar compounds, ensuring the integrity and reproducibility of their scientific investigations.
References
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). Research and Reviews: Journal of Chemistry. [Link]
Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. (2015). Journal of Medicinal Chemistry. [Link]
Exact Masses & Isotope Abundance Ratios. Michigan State University. [Link]
Understanding Mass Spectrometry for Organic Compound Analysis. HSCprep. [Link]
Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. Scirp.org. [Link]
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). MDPI. [Link]
Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). YouTube. [Link]
Application Notes and Protocols for the Use of 4-Methylquinolin-8-ol Hydrobromide in Transition Metal Chelation
Introduction 4-Methylquinolin-8-ol hydrobromide is a derivative of 8-hydroxyquinoline (8-HQ), a classic and versatile bidentate chelating agent.[1][2] The strategic placement of a hydroxyl group at the 8-position and a n...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
4-Methylquinolin-8-ol hydrobromide is a derivative of 8-hydroxyquinoline (8-HQ), a classic and versatile bidentate chelating agent.[1][2] The strategic placement of a hydroxyl group at the 8-position and a nitrogen atom within the aromatic ring system creates a highly effective coordination site for a multitude of divalent and trivalent transition metal ions.[1][2] The addition of a methyl group at the 4-position can subtly modify the electronic properties and steric hindrance of the ligand, potentially influencing the stability and reactivity of its metal complexes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical applications of 4-Methylquinolin-8-ol hydrobromide for transition metal chelation.
The chelation of transition metals by 8-hydroxyquinoline and its derivatives is fundamental to their wide-ranging applications, which include antineurodegenerative, anticancer, and antimicrobial therapies, as well as their use in the development of fluorescent sensors and organic light-emitting diodes (OLEDs).[3][4] The biological activities of these compounds are often attributed to their ability to modulate metal ion homeostasis or to form metal complexes that are themselves the active species.[4]
Principle of Chelation
Chelation is a type of bonding of ions and molecules to metal ions. It involves the formation or presence of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. 4-Methylquinolin-8-ol acts as a bidentate ligand, coordinating to a metal ion through the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group. The hydrobromide salt form of the ligand means that the quinoline nitrogen is protonated. Therefore, for chelation to occur, the solution conditions must be adjusted to deprotonate both the hydroxyl group and the quinoline nitrogen. This is typically achieved by adjusting the pH of the solution.
The general chelation reaction can be represented as follows:
Mⁿ⁺ + 2(C₁₀H₉NO) → [M(C₁₀H₈NO)₂]⁽ⁿ⁻²⁾⁺ + 2H⁺
where Mⁿ⁺ is a transition metal ion with charge n. Most divalent transition metals form a 1:2 metal-to-ligand complex with 8-hydroxyquinoline derivatives.[1]
Experimental Workflows and Protocols
PART 1: Synthesis of Transition Metal Complexes
This section provides a general protocol for the synthesis of transition metal complexes with 4-Methylquinolin-8-ol. The specific metal salt and solvent may be varied depending on the target complex.
Protocol 1: Synthesis of a Cu(II) Complex with 4-Methylquinolin-8-ol
Objective: To synthesize a copper(II) complex of 4-Methylquinolin-8-ol.
Copper(II) chloride (CuCl₂) or Copper(II) acetate (Cu(OAc)₂)
Methanol or Ethanol
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution (1 M)
Deionized water
Magnetic stirrer and stir bar
Heating mantle or hot plate
Beakers and flasks
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
Ligand Solution Preparation: Dissolve 4-Methylquinolin-8-ol hydrobromide (2 mmol) in 50 mL of methanol or ethanol in a 100 mL beaker. Stir the solution until the ligand is completely dissolved.
pH Adjustment: While stirring, slowly add 1 M NaOH or NH₄OH solution dropwise to the ligand solution to deprotonate the 4-Methylquinolin-8-ol. The pH should be adjusted to approximately 7-8. This will result in the free base of the ligand.
Metal Salt Solution Preparation: In a separate beaker, dissolve the copper(II) salt (1 mmol) in 20 mL of methanol or ethanol.
Complexation Reaction: Slowly add the metal salt solution to the ligand solution while stirring continuously. A color change and/or the formation of a precipitate should be observed, indicating the formation of the complex.
Reaction Completion: Gently heat the reaction mixture to 50-60°C and stir for 1-2 hours to ensure the reaction goes to completion.
Isolation of the Complex: Allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, the solvent can be slowly evaporated to yield the complex.
Washing and Drying: Wash the collected solid with small portions of cold methanol or ethanol to remove any unreacted starting materials. Dry the complex in a desiccator or under vacuum.
Expected Outcome: A colored, solid metal complex. The color will depend on the specific transition metal used.
PART 2: Characterization of Metal Chelation
UV-Vis and fluorescence spectroscopy are powerful techniques to study the chelation of transition metals by 4-Methylquinolin-8-ol.
Protocol 2: UV-Vis Spectrophotometric Titration
Objective: To monitor the chelation of a transition metal ion by 4-Methylquinolin-8-ol and determine the stoichiometry of the resulting complex using Job's plot.
Materials:
Stock solution of 4-Methylquinolin-8-ol (e.g., 1 mM in a suitable solvent like methanol or a buffered aqueous solution)
Stock solution of a transition metal salt (e.g., 1 mM CuSO₄ in the same solvent)
UV-Vis spectrophotometer
Cuvettes
Micropipettes
Procedure:
Preparation of Solutions for Job's Plot: Prepare a series of solutions with a constant total concentration of the metal and ligand, but with varying mole fractions of each. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1.0 in increments of 0.1. The total volume of each solution should be kept constant (e.g., 2 mL).
Incubation: Allow the solutions to stand for a sufficient time to ensure complex formation is complete (e.g., 30 minutes).
Spectra Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 250-600 nm).
Data Analysis (Job's Plot):
Identify the wavelength of maximum absorbance (λmax) for the metal-ligand complex. This is typically at a longer wavelength than the absorbance of the free ligand.
Plot the absorbance at the λmax against the mole fraction of the ligand.
The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For a 1:2 metal-to-ligand complex, the maximum will be at a mole fraction of approximately 0.67.[7]
Protocol 3: Fluorescence Spectroscopy
Objective: To investigate the change in fluorescence of 4-Methylquinolin-8-ol upon chelation with a metal ion. Many 8-hydroxyquinoline derivatives exhibit enhanced fluorescence upon complexation with certain metal ions, particularly diamagnetic ions like Zn(II).[8][9]
Materials:
Stock solution of 4-Methylquinolin-8-ol (e.g., 100 µM in a suitable solvent)
Stock solution of a transition metal salt (e.g., 100 µM ZnCl₂ in the same solvent)
Fluorescence spectrophotometer
Quartz cuvettes
Micropipettes
Procedure:
Initial Spectrum: Record the fluorescence emission spectrum of the 4-Methylquinolin-8-ol solution. An appropriate excitation wavelength should be determined by first acquiring an excitation spectrum.
Titration: To the cuvette containing the ligand solution, add small aliquots of the metal salt solution.
Spectra Acquisition: After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. A significant increase in fluorescence intensity upon addition of the metal ion indicates the formation of a fluorescent complex.
Data Presentation
Table 1: Physicochemical Properties of 4-Methylquinolin-8-ol
Application Note: 4-Methylquinolin-8-ol Hydrobromide in High-Sensitivity Fluorometric Metal Ion Assays
Executive Summary 4-Methylquinolin-8-ol hydrobromide (CAS: 1803608-18-5) represents a significant operational advancement in 8-hydroxyquinoline (8-HQ) based fluorescent probes[1]. Traditional 8-HQ derivatives, while serv...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Methylquinolin-8-ol hydrobromide (CAS: 1803608-18-5) represents a significant operational advancement in 8-hydroxyquinoline (8-HQ) based fluorescent probes[1]. Traditional 8-HQ derivatives, while serving as excellent chelators for transition and post-transition metals like Zinc (Zn²⁺) and Aluminum (Al³⁺), suffer from poor aqueous solubility. This historically necessitated the use of cytotoxic co-solvents like DMSO or chloroform, limiting their utility in biological assays. The hydrobromide (HBr) salt formulation of 4-methylquinolin-8-ol resolves this bottleneck, enabling direct dissolution in aqueous buffers. Furthermore, the electron-donating 4-methyl substitution modulates the quinoline ring's electron density, subtly red-shifting the emission profile and enhancing the quantum yield of the resulting metal-ligand complex[2].
To properly execute and troubleshoot this assay, one must understand the causality behind the fluorescence. The core principle governing this system is the suppression of Excited-State Intramolecular Proton Transfer (ESIPT) [3].
In its unbound state, the hydroxyl proton of 4-methylquinolin-8-ol forms a strong intramolecular hydrogen bond with the adjacent quinoline nitrogen. Upon photon absorption, the molecule undergoes rapid ESIPT, transferring the proton to the nitrogen and forming a transient keto tautomer. This tautomer decays non-radiatively, rendering the free probe virtually non-fluorescent[3].
When target metal ions (e.g., Zn²⁺) are introduced, the hydroxyl proton is displaced, and the metal coordinates with both the oxygen and nitrogen atoms to form a rigid, five-membered chelate ring[4]. This coordination completely blocks the ESIPT pathway and restricts intramolecular bond rotations. Consequently, the excited state is forced to decay radiatively, producing a robust Chelation-Enhanced Fluorescence (CHEF) signal with a large Stokes shift[3].
Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF) via ESIPT inhibition upon metal binding.
Photophysical Profiling & Quantitative Data
To ensure assay reproducibility, the photophysical parameters of the 4-Me-8-HQ·HBr system must be strictly controlled. The table below summarizes the critical quantitative metrics for Zn²⁺ detection.
Parameter
Value
Causality / Significance
Target Ions
Zn²⁺, Al³⁺, Mg²⁺
Forms highly stable 5-membered chelate rings with N and O heteroatoms[4].
Excitation (λex)
360 – 380 nm
Corresponds to the π-π* transition of the metal-coordinated quinoline ring[4].
Emission (λem)
490 – 510 nm
Large Stokes shift (~130 nm) effectively eliminates auto-fluorescence background[3].
Limit of Detection
~0.5 µM
High signal-to-noise ratio driven by the near-zero fluorescence of the unbound HBr salt[3].
Optimal pH Range
7.0 – 7.5
Ensures complete deprotonation of the hydroxyl group without triggering metal hydroxide precipitation.
Self-Validating Assay Workflow
A robust protocol must account for environmental contamination and buffer incompatibilities. The following methodology is designed as a self-validating system for the quantification of Zn²⁺ in aqueous samples.
Critical Pre-Analytical Considerations
Buffer Selection : Phosphate-Buffered Saline (PBS) must be strictly avoided. Phosphate anions rapidly precipitate zinc as insoluble Zn₃(PO₄)₂, leading to false negatives. HEPES or Tris buffers (50 mM) are mandatory.
System Validation (The EDTA Control) : To prove that the observed fluorescence is exclusively metal-dependent, a parallel control well containing the sample + probe + 1 mM EDTA must be run. EDTA acts as a competitive chelator, stripping the metal from the probe, quenching the signal, and validating the assay's specificity[4].
Step-by-Step Protocol
Step 1: Probe Preparation (10 mM Stock)
Dissolve 2.40 mg of 4-Methylquinolin-8-ol hydrobromide (MW = 240.10 g/mol ) in 1.0 mL of double-distilled water (ddH₂O)[1]. Vortex until completely clear.
Insight: The HBr salt ensures immediate dissolution. Do not use DMSO, as it can interfere with metal coordination kinetics.
Step 2: Working Solution (50 µM)
Dilute the stock solution 1:200 in Assay Buffer (50 mM HEPES, 100 mM NaCl, pH 7.4). Prepare fresh daily and protect from ambient light.
Step 3: Standard Curve Preparation
Prepare a serial dilution of ZnCl₂ in Assay Buffer ranging from 0 µM to 100 µM.
Step 4: Microplate Assembly
Add 90 µL of the 50 µM Working Solution to each well of a 96-well black, flat-bottom microplate.
Add 10 µL of Standards, Unknown Samples, or Validation Controls (Sample + 1 mM EDTA).
Step 5: Incubation
Protect the plate from light and incubate at room temperature for 15 minutes.
Insight: This allows the thermodynamic chelation equilibrium to stabilize, ensuring maximum signal amplitude.
Step 6: Data Acquisition & Analysis
Read the plate using a fluorescence microplate reader set to λex = 370 nm and λem = 500 nm. Subtract the blank (0 µM Zn²⁺) relative fluorescence units (RFU) from all readings. Plot the Standard Curve and interpolate the unknown concentrations.
Caption: Step-by-step self-validating workflow for fluorometric metal ion quantification.
References
[3] Title: ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex, Source: ACS Omega.
URL:[Link]
[4] Title: The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination, Source: Sensors (MDPI).
URL:[Link]
[2] Title: Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects, Source: The Journal of Physical Chemistry B.
URL:[Link]
Application Notes and Protocols for 4-Methylquinolin-8-ol Hydrobromide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Versatile Heterocyclic Scaffold 4-Methylquinolin-8-ol, and its hydrobromide salt, belong to the esteemed 8-hydrox...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Heterocyclic Scaffold
4-Methylquinolin-8-ol, and its hydrobromide salt, belong to the esteemed 8-hydroxyquinoline class of compounds, a "privileged scaffold" in medicinal chemistry and a versatile tool in organic synthesis.[1] The strategic placement of the hydroxyl group at the C-8 position, in proximity to the ring nitrogen, imparts potent metal-chelating properties, which is the cornerstone of its utility.[2] This bidentate chelation capability allows it to form stable complexes with a wide array of metal ions, influencing reactivity and enabling unique transformations. The methyl group at the C-4 position can subtly modulate the electronic and steric properties of the quinoline ring system, potentially influencing the efficacy and selectivity of the reactions in which it participates.
While specific, detailed protocols for the hydrobromide salt are not extensively documented in readily available literature, its primary role is to enhance the solubility and handling of the parent 4-methylquinolin-8-ol, particularly in protic solvents. The synthetic applications outlined herein are primarily based on the reactivity of the free base, 4-methylquinolin-8-ol, with the understanding that the hydrobromide salt can be readily converted to the free base in situ by the addition of a suitable base or used directly in reactions where acidic conditions are tolerated or beneficial.
This guide provides an in-depth exploration of the applications of 4-methylquinolin-8-ol, focusing on its role as a ligand in transition metal-catalyzed cross-coupling reactions and as a catalyst in oxidation reactions. We will delve into the mechanistic underpinnings of these transformations and provide detailed, actionable protocols to empower researchers in their synthetic endeavors.
Core Applications in Organic Synthesis
The utility of 4-methylquinolin-8-ol in organic synthesis can be broadly categorized into two main areas:
As a Ligand for Transition Metal Catalysis: The bidentate N,O-chelation of the 8-hydroxyquinoline scaffold allows it to form stable and reactive complexes with various transition metals, most notably palladium and vanadium. These complexes can then be employed as catalysts in a range of transformations.
As a Precursor for Functionalized Quinoline Derivatives: The quinoline core is a common motif in a vast number of biologically active compounds. 4-Methylquinolin-8-ol serves as a valuable starting material for the synthesis of more complex, functionalized quinoline derivatives.[3]
Application I: Ligand in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of ligand is critical for the success of these reactions, influencing catalyst stability, reactivity, and selectivity. 8-Hydroxyquinoline derivatives have emerged as effective ligands in several key cross-coupling reactions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[4] The 8-hydroxyquinoline scaffold can act as a supporting ligand for the palladium catalyst, facilitating the key steps of the catalytic cycle.
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. The 4-methylquinolin-8-ol ligand, by chelating to the palladium center, can influence the electron density and coordination sphere of the metal, thereby affecting the rates of these elementary steps. The electron-donating nature of the phenoxide can enhance the rate of oxidative addition, while the overall stability of the complex can prevent catalyst decomposition.
Experimental Protocol: Synthesis of 8-Arylquinolines via a One-Pot Borylation/Suzuki-Miyaura Coupling
This protocol, adapted from a procedure for related 8-haloquinolines, demonstrates the potential utility of the 8-hydroxyquinoline scaffold in facilitating sequential catalytic transformations.[5] While the original protocol uses a different ligand for the initial borylation step, the principle of a one-pot sequence is applicable. For the Suzuki-Miyaura step, 4-methylquinolin-8-ol could potentially serve as an effective ligand.
Reaction Scheme:
Caption: One-pot borylation and Suzuki-Miyaura coupling workflow.
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 8-bromo-4-methylquinolin-8-ol (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), palladium(II) acetate (0.02 mmol), RuPhos (0.04 mmol), and potassium acetate (3.0 mmol).
Add anhydrous 1,4-dioxane (5 mL) via syringe.
Seal the tube and heat the reaction mixture at 80 °C for 2-4 hours, monitoring the progress by TLC or GC-MS until the starting material is consumed.
Cool the reaction mixture to room temperature.
To the same flask, add the aryl bromide (1.2 mmol) and an aqueous solution of potassium carbonate (3.0 mmol in 1 mL of water).
Degas the reaction mixture by bubbling argon through the solution for 10 minutes.
Heat the mixture at 100 °C for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-4-methylquinoline.
Causality and Experimental Choices:
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.
Anhydrous Solvent for Borylation: The borylation reaction is sensitive to water, which can hydrolyze the boronic ester product.
Choice of Ligand: Bulky, electron-rich phosphine ligands like RuPhos are often effective in both borylation and Suzuki-Miyaura coupling reactions, promoting high catalytic activity.[6]
Two-Base System: Potassium acetate is a milder base suitable for the borylation step, while the stronger base, potassium carbonate, is typically used in the subsequent Suzuki-Miyaura coupling to facilitate the transmetalation step.
One-Pot Procedure: This approach improves efficiency by avoiding the isolation and purification of the intermediate boronic ester, which can sometimes be unstable.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines.[7] The 8-hydroxyquinoline motif can serve as an effective ligand in this transformation.
Mechanistic Insights:
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[6] The 4-methylquinolin-8-ol ligand can stabilize the palladium catalyst and promote the desired C-N bond formation. The choice of base is crucial in this reaction to deprotonate the amine and facilitate the formation of the key palladium-amido complex.[8]
Experimental Protocol: Synthesis of 5-(N-Substituted-Anilino)-8-Hydroxyquinolines
This protocol is adapted from a procedure for the synthesis of related 5-anilino-8-hydroxyquinoline derivatives and illustrates the application of the Buchwald-Hartwig amination.[9]
Reaction Scheme:
Caption: Buchwald-Hartwig amination for C-N bond formation.
Materials:
Reagent/Solvent
CAS Number
Molecular Weight
Quantity
5-Bromo-4-methylquinolin-8-ol
N/A
(as free base) 238.09
1.0 mmol
N-Methylaniline
100-61-8
107.15
1.2 mmol
Palladium(II) acetate
3375-31-3
224.50
0.02 mmol
(2-Biphenyl)di-tert-butylphosphine (Johnphos)
224311-51-7
298.42
0.04 mmol
Sodium tert-butoxide (NaOtBu)
865-48-5
96.10
1.4 mmol
Toluene
108-88-3
92.14
5 mL
Procedure:
In an oven-dried Schlenk tube under an inert atmosphere, combine 5-bromo-4-methylquinolin-8-ol (1.0 mmol), palladium(II) acetate (0.02 mmol), Johnphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
Evacuate and backfill the tube with argon three times.
Add anhydrous toluene (5 mL) followed by N-methylaniline (1.2 mmol) via syringe.
Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Purify the residue by flash column chromatography on silica gel to yield the desired product.
Causality and Experimental Choices:
Strong, Non-nucleophilic Base: Sodium tert-butoxide is a strong, sterically hindered base that is effective in deprotonating the amine without competing as a nucleophile.
Bulky Phosphine Ligand: Johnphos is a bulky, electron-rich monophosphine ligand that is highly effective in promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[8]
Anhydrous Conditions: The reagents, particularly the strong base, are sensitive to moisture.
Application II: Catalyst in Oxidation Reactions
Vanadium complexes of 8-hydroxyquinoline derivatives have shown promise as catalysts for the oxidation of hydrocarbons and alcohols.[10] The 4-methylquinolin-8-ol can be used to synthesize such vanadium complexes.
Mechanistic Considerations:
The vanadium(IV) complexes of methyl-substituted 8-hydroxyquinolines have been shown to be active catalysts for the oxidation of hydrocarbons with hydrogen peroxide.[10] The reaction is believed to proceed through the formation of reactive oxygen species, potentially involving hydroxyl radicals.[10] The presence of a cocatalyst, such as 2-pyrazinecarboxylic acid (PCA), can significantly enhance the catalytic activity.[10]
Experimental Protocol: Vanadium-Catalyzed Oxidation of Cyclohexane
This protocol is based on the use of related vanadium(IV) complexes of methyl-substituted 8-hydroxyquinolines for the oxidation of cyclohexane.[10]
Reaction Scheme:
Caption: Vanadium-catalyzed oxidation of cyclohexane.
Materials:
Reagent/Solvent
CAS Number
Molecular Weight
Quantity
[VO(4-methylquinolin-8-olate)₂]
N/A
(To be synthesized)
5 x 10⁻⁴ M
Cyclohexane
110-82-7
84.16
0.46 M
Hydrogen peroxide (30% aq.)
7722-84-1
34.01
2.0 M
2-Pyrazinecarboxylic acid (PCA)
98-97-5
124.09
2 x 10⁻³ M
Acetonitrile
75-05-8
41.05
To final volume
Procedure:
Synthesis of the Vanadium Catalyst: The oxovanadium(IV) complex, [VO(4-methylquinolin-8-olate)₂], can be synthesized by reacting vanadyl sulfate with 4-methylquinolin-8-ol in an appropriate solvent.
In a reaction vessel, prepare a solution of cyclohexane (0.46 M), the vanadium catalyst (5 x 10⁻⁴ M), and 2-pyrazinecarboxylic acid (2 x 10⁻³ M) in acetonitrile.
Add hydrogen peroxide (2.0 M) to the reaction mixture.
Heat the reaction at 50 °C with stirring.
Monitor the formation of cyclohexanol and cyclohexanone over time using gas chromatography (GC) by taking aliquots from the reaction mixture.
For quantitative analysis of cyclohexanol, an aliquot of the reaction mixture can be treated with triphenylphosphine to reduce any cyclohexyl hydroperoxide to cyclohexanol before GC analysis.
Causality and Experimental Choices:
Cocatalyst: 2-Pyrazinecarboxylic acid has been shown to significantly enhance the catalytic activity of the vanadium complexes in these oxidation reactions.[10]
Solvent: Acetonitrile is a common polar aprotic solvent for such oxidation reactions.
Temperature: The reaction is performed at a moderately elevated temperature to achieve a reasonable reaction rate.
Conclusion and Future Outlook
4-Methylquinolin-8-ol hydrobromide, and its corresponding free base, represent a versatile building block and ligand in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions and as a precursor for catalytically active vanadium complexes highlights its potential for the construction of complex molecular architectures. The protocols provided herein offer a starting point for researchers to explore the synthetic applications of this valuable compound. Future research may focus on the development of chiral derivatives of 4-methylquinolin-8-ol for asymmetric catalysis and the expansion of its applications in other areas of organic synthesis.
References
El-Emary, T. I. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1439-1448. Available at: [Link]
Krishna, V. S., Sridhar, G., & Rao, V. R. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(17), 3063. Available at: [Link]
Gomaa, M. A. M. (2020). Five novel palladium(II) complexes of 8-hydroxyquinoline and amino acids with hydrophobic side chains: synthesis, characterization, cytotoxicity, DNA- and BSA-interaction studies. Journal of Biomolecular Structure and Dynamics, 38(10), 3059-3073. Available at: [Link]
Google Patents. (1979). Process for production of 8-NHR quinolines.
Palion-Gazda, J., et al. (2021). Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity. Molecules, 26(21), 6364. Available at: [Link]
Trávníček, Z., et al. (2020). New Palladium Complexes with 8‐Hydroxyquinolines Prepared by a Ligand Exchange During NMR Experiments. ChemistrySelect, 5(1), 133-139. Available at: [Link]
Pollard, C. J. (1952). The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. Prairie View A&M College. Available at: [Link]
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10. Available at: [Link]
Al-Masri, O. A., & El-Abadelah, M. M. (2012). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 124(5), 1125-1132. Available at: [Link]
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Available at: [Link]
da Silva, J. G., et al. (2018). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 42(18), 15156-15167. Available at: [Link]
Wang, C., et al. (2021). Metal-Free Chemoselective Oxidation of 4-Methylquinolines into Quinoline-4-Carbaldehydes. Chemistry–An Asian Journal, 16(20), 3114-3117. Available at: [Link]
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4), 1-14. Available at: [Link]
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157. Available at: [Link]
Singh, R., & Singh, P. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series. Available at: [Link]
Gach, K., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(1), 163. Available at: [Link]
Kim, D., & Lee, S. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. Organic letters, 13(13), 3372-3375. Available at: [Link]
ResearchGate. (2024). MDR-REVERSING 8-HYDROXY-QUINOLINE DERIVATIVES. Available at: [Link]
Mohanty, S. K., et al. (2016). design, synthesis, molecular docking of novel 4- methyl quinoline derivatives; evaluation of anti- microbial, anti-tubercular activities. World Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 1222-1234. Available at: [Link]
Zhang, J., et al. (2008). Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems. Chemical Communications, (31), 3625-3627. Available at: [Link]
Heiskanen, J. P., & Hormi, O. E. (2009). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Tetrahedron, 65(2), 518-524. Available at: [Link]
Wu, X., & Li, J. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]
Sumimoto, M., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available at: [Link]
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available at: [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]
Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Available at: [Link]
USD RED. (2021, May 8). Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. Available at: [Link]
Der Pharma Chemica. (2014). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Available at: [Link]
Application Notes and Protocols for 4-Methylquinolin-8-ol Hydrobromide in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Role of 4-Methylquinolin-8-ol in Metal Coordination 4-Methylquinolin-8-ol, a derivative of the venerable chelating agent 8-hydro...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of 4-Methylquinolin-8-ol in Metal Coordination
4-Methylquinolin-8-ol, a derivative of the venerable chelating agent 8-hydroxyquinoline (oxine), presents a compelling scaffold for the development of novel coordination complexes. The introduction of a methyl group at the 4-position of the quinoline ring subtly modulates the electronic and steric properties of the ligand, influencing the stability, structure, and reactivity of its resulting metal complexes.[1] This strategic modification can lead to enhanced solubility, altered lipophilicity, and fine-tuned biological activity, making it a person of interest in medicinal chemistry, materials science, and analytical applications.[2][3][4]
8-Hydroxyquinoline and its derivatives are renowned for their ability to form stable chelate complexes with a wide array of metal ions. This is due to the proximate arrangement of the phenolic hydroxyl group and the heterocyclic nitrogen atom, which act as a bidentate, monoprotic ligand upon deprotonation.[5] The resulting five-membered chelate ring imparts significant thermodynamic stability to the metal complexes.[6] The hydrobromide salt of 4-Methylquinolin-8-ol serves as a convenient and stable starting material for the synthesis of its metal complexes, readily dissolving in polar solvents to generate the active ligand in situ.
This comprehensive guide provides detailed protocols for the synthesis of 4-Methylquinolin-8-ol, its subsequent conversion to the hydrobromide salt, and the preparation of its coordination complexes with various transition metals. Furthermore, it outlines key characterization techniques and presents relevant data to aid researchers in the exploration of this versatile ligand.
Synthesis of 4-Methylquinolin-8-ol and its Hydrobromide Salt
The synthesis of 4-methyl-8-hydroxyquinoline can be effectively achieved via the Doebner-von Miller reaction, a classic method for quinoline synthesis.[7][8][9] This reaction involves the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound under acidic conditions.
Protocol 1: Synthesis of 4-Methylquinolin-8-ol via Doebner-von Miller Reaction
Principle: This protocol adapts the Doebner-von Miller reaction, where o-aminophenol reacts with methyl vinyl ketone (an α,β-unsaturated ketone) in the presence of an acid catalyst and an oxidizing agent to yield 4-methyl-8-hydroxyquinoline.
Materials:
o-Aminophenol
Methyl vinyl ketone
Concentrated Hydrochloric Acid (HCl)
Arsenic pentoxide (or other suitable oxidizing agent)
Sodium hydroxide (NaOH)
Ethanol
Dichloromethane
Anhydrous magnesium sulfate
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-aminophenol in a mixture of concentrated hydrochloric acid and water.
Addition of Reactants: To the stirred solution, add arsenic pentoxide as the oxidizing agent.
Slow Addition of Ketone: Slowly add methyl vinyl ketone to the reaction mixture. The reaction is often exothermic, and the rate of addition should be controlled to maintain a manageable temperature.
Reflux: After the addition is complete, heat the mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: After completion, cool the reaction mixture and carefully neutralize it with a concentrated solution of sodium hydroxide until the pH is basic. This will precipitate the crude product.
Purification: Filter the crude product and wash it with cold water. The crude 4-methyl-8-hydroxyquinoline can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Protocol 2: Preparation of 4-Methylquinolin-8-ol Hydrobromide
Principle: This standard procedure involves the reaction of the free base, 4-Methylquinolin-8-ol, with hydrobromic acid to form the corresponding salt.
Materials:
4-Methylquinolin-8-ol
Hydrobromic acid (48% aqueous solution)
Ethanol
Diethyl ether
Procedure:
Dissolution: Dissolve the purified 4-Methylquinolin-8-ol in a minimal amount of warm ethanol.
Acidification: Slowly add a stoichiometric amount of 48% hydrobromic acid to the ethanolic solution with stirring.
Precipitation: The hydrobromide salt will precipitate out of the solution upon cooling. The precipitation can be further induced by the slow addition of diethyl ether.
Isolation and Drying: Filter the white to off-white precipitate, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain 4-Methylquinolin-8-ol hydrobromide.
Synthesis of Metal Complexes with 4-Methylquinolin-8-ol
The synthesis of metal complexes using 4-Methylquinolin-8-ol hydrobromide as the ligand precursor generally involves the in-situ neutralization of the hydrobromide salt to generate the free ligand, which then coordinates to the metal ion.
Protocol 3: General Procedure for the Synthesis of M(II) Complexes of 4-Methylquinolin-8-ol
Principle: This protocol describes a general method for the synthesis of divalent metal complexes (e.g., Cu(II), Ni(II), Co(II), Zn(II)) with 4-Methylquinolin-8-ol. The reaction typically proceeds in a 2:1 ligand-to-metal molar ratio.[5]
Materials:
4-Methylquinolin-8-ol hydrobromide
A metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂ )
Methanol or Ethanol
Ammonia solution or Sodium hydroxide solution
Procedure:
Ligand Solution: Dissolve 4-Methylquinolin-8-ol hydrobromide (2 molar equivalents) in methanol or ethanol.
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 molar equivalent) in the same solvent.
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.
pH Adjustment: Gradually add a dilute solution of ammonia or sodium hydroxide to the reaction mixture to deprotonate the ligand and facilitate complex formation. The optimal pH for precipitation of the complex may vary depending on the metal ion.
Precipitation and Digestion: The metal complex will precipitate out of the solution. The mixture can be gently heated and stirred for a period to encourage complete precipitation and improve the crystallinity of the product.
Isolation and Washing: Cool the mixture to room temperature, and collect the precipitate by filtration. Wash the solid with the solvent used for the reaction, followed by a small amount of water, and finally with diethyl ether.
Drying: Dry the resulting metal complex in a desiccator over a suitable drying agent.
Characterization of 4-Methylquinolin-8-ol and its Metal Complexes
A suite of spectroscopic and analytical techniques is essential for the comprehensive characterization of the synthesized ligand and its metal complexes.
Spectroscopic and Analytical Techniques
Technique
Purpose
Expected Observations
¹H and ¹³C NMR Spectroscopy
To confirm the structure of the diamagnetic ligand and its diamagnetic metal complexes (e.g., Zn(II)).
For the ligand, characteristic aromatic proton and carbon signals are expected. Upon complexation, shifts in the chemical shifts of the protons and carbons near the coordination sites (N and O) can be observed.
Fourier-Transform Infrared (FTIR) Spectroscopy
To identify the functional groups and confirm coordination.
The broad O-H stretching band of the free ligand should disappear upon deprotonation and coordination to the metal ion. Shifts in the C=N and C-O stretching vibrations of the quinoline ring are also indicative of coordination.[5][10]
UV-Visible (UV-Vis) Spectroscopy
To study the electronic transitions and complex formation.
The ligand exhibits characteristic π-π* transitions. Upon complexation, these bands may shift, and new charge-transfer bands (ligand-to-metal or metal-to-ligand) may appear. For d-block metals, d-d transitions may be observed in the visible region.[5]
Elemental Analysis
To determine the elemental composition (C, H, N) and confirm the stoichiometry of the ligand and its complexes.
The experimental percentages of C, H, and N should be in close agreement with the calculated values for the proposed molecular formula.
Mass Spectrometry
To determine the molecular weight of the ligand and its complexes.
The molecular ion peak corresponding to the expected mass of the compound should be observed.
Stability of Metal Complexes
The stability of the metal complexes is a crucial parameter, particularly for applications in biological systems or analytical chemistry. The stability constants (log K) quantify the equilibrium of the complex formation in solution. The Irving-Williams series (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)) generally holds for the stability of complexes with 8-hydroxyquinoline and its derivatives.[6]
Data for the stability constants of various methyl-substituted 8-hydroxyquinolines have been reported, and these can provide valuable insights into the influence of the methyl group's position on complex stability.[1]
Visualizing the Chemistry
Chemical Structures and Reaction Workflow
Caption: Workflow for the synthesis and characterization of metal complexes of 4-Methylquinolin-8-ol.
Coordination of 4-Methylquinolin-8-olate to a Metal Ion
Caption: General coordination mode of two 4-Methylquinolin-8-olate ligands to a central metal ion (M).
Conclusion
4-Methylquinolin-8-ol hydrobromide is a valuable and adaptable ligand in coordination chemistry. The protocols and information provided herein offer a solid foundation for researchers to synthesize and characterize its metal complexes. The subtle yet significant impact of the 4-methyl substituent warrants further investigation to fully unlock the potential of these compounds in various scientific and technological domains. The provided methodologies, rooted in established chemical principles, serve as a robust starting point for innovation and discovery in this exciting area of coordination chemistry.
References
Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
Dahivelkar, P. P., Bari, S. B., & Shirkhedkar, A. A. (2008). Synthesis, characterization and antimicrobial activity of some mixed ligand Co(II) and Ni(II) complexes. Rasayan Journal of Chemistry, 1(1), 45-50.
Dev, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178. [Link]
El-Ghamry, M. A., & Fathalla, S. K. (2021). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. Molecules, 26(21), 6439. [Link]
Wikipedia contributors. (2023, December 19). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. [Link]
Irving, H., & Rossotti, H. S. (1954). The stabilities of some metal complexes of 8-hydroxyquinoline and related substances. Journal of the Chemical Society (Resumed), 2910-2918. [Link]
Patel, K. D., & Patel, H. S. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry, 10, S1534-S1541. [Link]
Rbaa, M., Ben-Tama, A., Galai, M., & El-Ghayoury, A. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4295. [Link]
Suliman, F. O., Al-Busafi, S. N., Al-Risi, M., & Al-Badi, K. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry, 2(4), 1-16. [Link]
Ubale, M. B., & Chondhekar, T. K. (2011). Mixed ligand stability constants of Co (II), Ni (II), Cu (II) and Zn (II) transition metal. Der Pharma Chemica, 3(4), 323-329.
Varghese, B., & Radhakrishnan, P. K. (2011). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. Inorganic chemistry, 50(24), 12695-12703. [Link]
Weyesa, A., & D'hooghe, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC advances, 10(35), 20935-20957. [Link]
ChemBK. (2024, April 9). 4-METHYL-8-HYDROXYQUINOLINE. [Link]
Heiskanen, J. P., & Hormi, O. E. (2008). Synthesis of 8-hydroxyquinolines with amino and thioalkyl functionalities at position 4. Journal of heterocyclic chemistry, 45(2), 593-597. [Link]
Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved March 15, 2026, from [Link]
SciSpace. (2014, January 15). Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
Szakács, Z., Nagy, L., & Mucsi, Z. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(14), 3230. [Link]
R Discovery. (1980, May 1). 13C NMR spectra of 8-mercaptoquinoline and 8-hydroxyquinoline. [Link]
El-Gammal, O. A., Mohamed, F. S., & Rezk, G. N. (2018). Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin Abeer A. Faheim1 and Amal M. Al-Khudaydi2. CURRENT RESEARCH WEB. [Link]
SciSpace. (n.d.). Spectrophotometric Study of Stability Constants of Co(II), Ni(II) and Cu(II) Complexes of 2, 2. Retrieved March 15, 2026, from [Link]
Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry Indian Journal, 13(2), 122. [Link]
Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved March 15, 2026, from [Link]
ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
Cardinal Scholar. (n.d.). Synthesis of Quinoline Analogues. Retrieved March 15, 2026, from [Link]
Application Note: 4-Methylquinolin-8-ol Hydrobromide as a Privileged Scaffold in Advanced Pharmaceutical Synthesis
Introduction & Mechanistic Rationale 4-Methylquinolin-8-ol hydrobromide (CAS: 1803608-18-5) has emerged as a highly versatile heterocyclic building block in modern medicinal chemistry[1]. The quinoline scaffold, particul...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
4-Methylquinolin-8-ol hydrobromide (CAS: 1803608-18-5) has emerged as a highly versatile heterocyclic building block in modern medicinal chemistry[1]. The quinoline scaffold, particularly with hydroxyl substitution at the 8-position, provides unique bidentate chelating properties and serves as a highly reactive nucleophilic center for electrophilic aromatic substitution.
From a synthetic design perspective, utilizing the hydrobromide salt rather than the free base is a deliberate choice[2]. The salt form offers enhanced bench stability by preventing the premature auto-oxidation often observed with electron-rich phenols. Furthermore, it significantly improves solubility in polar protic solvents, which is a critical requirement for complex, multi-component condensation reactions.
Recent pharmaceutical developments have heavily leveraged this intermediate for two primary therapeutic avenues:
Oncology and Virology: Synthesis of small molecule inhibitors targeting Glucose-Regulated Protein 78 (GRP78)[3].
Antiviral Therapeutics: Synthesis of sulfonated 8-hydroxyquinoline derivatives for anti-human papillomavirus (HPV) applications[4].
Physicochemical Properties
Understanding the physical parameters of the intermediate is critical for optimizing reaction conditions, particularly regarding solvent selection and stoichiometric calculations.
Application I: Synthesis of GRP78 Inhibitors (Anticancer/Antiviral)
Mechanistic Background
Glucose-Regulated Protein 78 (GRP78) is a master endoplasmic reticulum (ER) chaperone protein. Cancer cells, due to their high proliferative rate and hostile microenvironment (hypoxia, nutrient deprivation), rely heavily on GRP78 to mitigate Unfolded Protein Response (UPR) stress[6]. Inhibiting GRP78 induces apoptosis in tumor cells and has recently been shown to block viral entry mechanisms for pathogens like SARS-CoV-2[3]. 4-Methylquinolin-8-ol acts as the core pharmacophore in synthesizing potent GRP78 degraders (PROTACs) and inhibitors (e.g., YUM70 analogs)[3].
Fig 1. Role of 4-Methylquinolin-8-ol derived inhibitors in targeting the GRP78/UPR pathway.
Protocol: Multi-Component Betti-Type Condensation
This protocol details the synthesis of a GRP78 inhibitor intermediate (Analog G15) via a modified multi-component reaction[3].
Step 1: Reagent Preparation. Dissolve 4-methylquinolin-8-ol hydrobromide (43 mg, 0.27 mmol) in 5 mL of anhydrous ethanol.
Causality: Ethanol facilitates the dissolution of the hydrobromide salt and acts as a protic participant to stabilize the transient iminium intermediate.
Step 2: Imine Formation. Add nicotinaldehyde (75 mg, 0.7 mmol) and butyramide (24 mg, 0.27 mmol) to the reaction vessel. Introduce a catalytic amount of p-toluenesulfonic acid (10 mol%).
Causality: The acid catalyst accelerates the condensation of the aldehyde and amide to form a highly electrophilic acyl iminium ion.
Step 3: Condensation. Reflux the mixture at 80°C for 12 hours under a nitrogen atmosphere.
Causality: The electron-rich C7 position of the quinolinol ring acts as a nucleophile, attacking the iminium ion in a highly regioselective manner.
Step 4: Purification. Cool the reaction to room temperature to allow the product to precipitate. Filter and wash the white solid with cold ethanol (Yield: ~43%).
Self-Validation System: Confirm product formation via ¹H NMR (300 MHz, DMSO-d₆). The successful substitution is validated by the disappearance of the C7 proton of the quinoline ring and the emergence of distinct shifts, such as
δ
8.82 (d, J = 8.6 Hz, 1H) and
δ
8.72 (d, J = 4.3 Hz, 1H)[3].
Application II: Synthesis of Antiviral 8-Hydroxyquinoline Derivatives
Mechanistic Background
Derivatives of 4-methylquinolin-8-ol, particularly those undergoing sulfonation and subsequent functionalization, exhibit potent antiviral activity, specifically against human papillomavirus (HPV)[4]. The introduction of polar functional groups alters the electrostatic profile of the molecule, enhancing its interaction with viral capsid proteins or viral replication machinery.
Fig 2. Step-by-step synthetic workflow for 8-hydroxyquinoline antiviral derivatives.
Protocol: Electrophilic Aromatic Sulfonation
This protocol outlines the regioselective functionalization of the quinoline scaffold[4].
Step 1: Acidic Solubilization. Slowly add 4-methylquinolin-8-ol hydrobromide (171.9 mg, 1.08 mmol) to a flask containing 98 wt% sulfuric acid (4.0 mL) at 0°C.
Causality: The strong acid protonates the quinoline nitrogen. This deactivates the pyridine ring, directing subsequent electrophilic attack exclusively to the more electron-rich phenol ring.
Step 2: Sulfonation. Dropwise add fuming sulfuric acid (18-24 wt% SO₃ content, 2.0 mL). Heat the mixture to 65°C and stir vigorously for 2 hours.
Causality: Fuming sulfuric acid provides the highly electrophilic SO₃ required to overcome the steric hindrance and electronic deactivation of the protonated quinoline system.
Step 3: Quenching. Cool the reaction to room temperature and slowly pour the mixture into 20.0 mL of crushed ice water.
Causality: The dilution of fuming sulfuric acid is highly exothermic. Pouring over ice prevents localized boiling, which could lead to product degradation or safety hazards.
Step 4: Precipitation. Dilute the resulting suspension with acetone (60.0 mL) and stir for 10 minutes.
Causality: Acetone acts as an anti-solvent for the highly polar sulfonated intermediate, driving complete precipitation from the aqueous acid mixture.
Self-Validation System: Filter the suspension and analyze the solid via LC-MS. The mass spectrum should reveal an[M-H]⁻ ion corresponding to the addition of 80 Da (SO₃) to the parent mass, confirming successful sulfonation prior to downstream antiviral drug formulation[4].
References
Title: WO2022169834A2 - Small molecule inhibitors of grp78 and uses thereof
Source: Google Patents
URL
Title: CN118059101A - Uses of 8-hydroxyquinoline derivatives
Source: Google Patents
URL
Technical Support Center: Troubleshooting 4-Methylquinolin-8-ol Hydrobromide Precipitation
Welcome to the Technical Support Center for 4-Methylquinolin-8-ol hydrobromide (CAS: 1803608-18-5). As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who enc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 4-Methylquinolin-8-ol hydrobromide (CAS: 1803608-18-5). As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who encounter sudden solubility drops, turbidity, or complete precipitation when working with this compound.
Rather than simply telling you what to do, this guide explains the thermodynamic and chemical causality behind why this molecule behaves the way it does, empowering you to engineer self-validating solutions for your specific assays.
Physicochemical Profiling
To troubleshoot precipitation, we must first define the molecule's structural constraints. As a hydrobromide salt of a substituted 8-hydroxyquinoline (8-HQ), its solubility is strictly governed by pH, solvent dielectric constant, and the presence of coordinating metal ions.
Table 1: Quantitative Physicochemical Parameters
Parameter
Value / Characteristic
Impact on Experimental Solubility
Molecular Formula
C₁₀H₁₀BrNO
The hydrobromide salt improves initial aqueous solubility compared to the free base.
pKa₁ (Quinoline Nitrogen)
~5.13 – 5.56
Below pH 5.5, the molecule is protonated (cationic) and highly water-soluble[1].
pKa₂ (Phenolic Hydroxyl)
~9.89 – 10.00
Above pH 10.0, the molecule is deprotonated (anionic) and water-soluble[2].
Isoelectric/Neutral Range
pH 6.0 – 8.5
Forms a neutral free base/zwitterion; almost insoluble in water , leading to rapid precipitation[3].
Metal Affinity
High (Bidentate Chelator)
Strongly coordinates with trace Cu²⁺, Zn²⁺, Fe³⁺, and Mg²⁺ to form insoluble complexes[4].
Troubleshooting Matrix: The "Why" and "How"
Issue 1: The Isoelectric Trap (pH-Induced Precipitation)
Symptom: The compound dissolves perfectly in pure water or acidic buffers but crashes out immediately when added to physiological buffers (e.g., PBS, HEPES at pH 7.4).
Causality: 4-Methylquinolin-8-ol hydrobromide dissociates in water, initially lowering the pH. When introduced to a buffered system at pH 7.4, the quinoline nitrogen deprotonates. Because the pH remains well below the pKa of the phenolic hydroxyl, the molecule assumes its neutral free-base form. This uncharged organic species lacks the hydration energy required to remain dissolved in an aqueous medium, leading to rapid crystallization[1].
Self-Validating Solution:
The Validation Test: Take a 1 mL aliquot of your turbid suspension and add 10–20 µL of 1M HCl. If the solution clears immediately, the precipitate is definitively the free base.
The Fix: If physiological pH is mandatory for your assay, you must lower the thermodynamic barrier to solvation by introducing a co-solvent (e.g., 5–10% DMSO, PEG-400, or a surfactant like Tween-20) before neutralizing the pH.
Issue 2: The Coordination Trap (Metal-Chelate Crashing)
Symptom: The compound precipitates in biological media (like cell culture broth) or complex buffers, even when co-solvents are present. The precipitate often appears uniquely colored (yellow, green, or brown).
Causality: 8-Hydroxyquinoline derivatives are potent bidentate chelators. The nitrogen and oxygen atoms coordinate tightly with transition and alkaline earth metals. In neutral to slightly basic media, the formation of these metal-ligand complexes (often in a 2:1 or 3:1 ligand-to-metal ratio) creates highly hydrophobic, insoluble aggregates[4].
Self-Validating Solution:
The Validation Test: Spike a fresh, clear stock of your compound with a trace amount of ZnCl₂ or CuSO₄. If a colored precipitate forms that matches your failed experiment, your issue is trace metal contamination in your primary buffer.
The Fix: Pre-treat your buffers with a non-interfering, higher-affinity chelator like EDTA (if compatible with your downstream assay) to scavenge free metals, or strictly use ultra-pure, metal-free water and plasticware.
Issue 3: Solvent Shock (DMSO to Aqueous Transition)
Symptom: A highly concentrated DMSO stock (e.g., 50 mM) forms a cloudy suspension the exact moment it is pipetted into an aqueous buffer, regardless of the buffer's pH.
Causality: Rapid injection of a hydrophobic compound dissolved in a low-surface-tension solvent (DMSO) into a high-surface-tension solvent (water) causes localized supersaturation. The compound aggregates into colloidal particles before the DMSO can evenly diffuse into the bulk aqueous phase.
Self-Validating Solution:
The Validation Test: Change the order of addition. Instead of pipetting stock into the buffer, pipette the buffer dropwise into the stock under continuous vortexing. If it remains clear, solvent shock was the culprit.
Standard Operating Protocols (SOPs)
Protocol 1: Preparation of a Stable 10 mM Stock for Biological Assays
Objective: Create a physiologically compatible working solution without triggering the isoelectric trap.
Weighing: Weigh exactly 2.40 mg of 4-Methylquinolin-8-ol hydrobromide.
Primary Solubilization: Dissolve the powder in 100 µL of 100% molecular-biology grade DMSO. Vortex until completely clear to create a 100 mM master stock.
Aqueous Transition (Critical Step): Do not add the DMSO stock directly to a pH 7.4 buffer. Instead, prepare an intermediate dilution phase.
Intermediate Dilution: Add 100 µL of the 100 mM DMSO stock dropwise into 800 µL of a mildly acidic aqueous co-solvent mixture (e.g., 10% PEG-400 in 0.01 M HCl) while vortexing continuously.
Final pH Adjustment: Slowly titrate the remaining 100 µL using a basic buffer (e.g., 1M Tris-HCl, pH 8.5) to bring the final volume to 1 mL and the pH to ~7.0–7.2. The continuous vortexing and the presence of PEG-400 prevent the transient free-base from nucleating during neutralization.
Protocol 2: Metal-Free Buffer Preparation
Objective: Prevent metal-catalyzed precipitation of 8-hydroxyquinoline derivatives.
Water Source: Use strictly 18.2 MΩ·cm ultrapure water.
Buffer Selection: Avoid phosphate buffers stored in glass, as they can leach silicates and trace transition metals. Use HEPES or Tris prepared exclusively in polypropylene containers.
Scavenging: Add 50–100 µM EDTA to the buffer and incubate for 30 minutes prior to introducing the 4-Methylquinolin-8-ol hydrobromide. EDTA acts as a sacrificial scavenger, masking trace divalent cations (Mg²⁺, Ca²⁺, Zn²⁺) that would otherwise cross-link the quinoline molecules[4].
Mechanistic & Workflow Visualizations
Fig 1. pH-dependent speciation and metal chelation pathways of 4-Methylquinolin-8-ol.
Fig 2. Step-by-step logical workflow for diagnosing and resolving precipitation issues.
Frequently Asked Questions (FAQs)
Q: Can I simply heat the solution to redissolve the precipitate?A: Heating increases kinetic energy and may temporarily dissolve the free base. However, 8-hydroxyquinolines are highly prone to oxidation at elevated temperatures in aqueous environments. Furthermore, upon cooling, the compound will likely undergo supersaturation and crash out again. It is scientifically sounder to adjust the solvent composition rather than relying on temperature manipulation.
Q: Why does my precipitate have a yellowish or greenish tint?A: A colored tint strongly indicates either oxidation of the phenol ring or the formation of a metal-chelate complex (commonly with trace iron or copper). Ensure your buffers are degassed and completely metal-free.
Q: Is the hydrobromide salt more stable in solution than the hydrochloride salt?A: Both salts serve the identical purpose of protonating the quinoline nitrogen, enhancing initial aqueous solubility. The bromide ion is larger and more polarizable, which can slightly alter dissolution kinetics, but the fundamental pH-dependent precipitation behavior (the isoelectric trap) remains identical for both forms.
References
Title: 4-METHYL-8-HYDROXYQUINOLINE - Introduction and Properties
Source: ChemBK
URL: [Link]
Title: Design, Synthesis and Screening of Newer-8-Hydroxy Quinoline Derivatives
Source: International Journal of Applied Sciences and Biotechnology (IJASBT)
URL: [Link]
Title: Synthesis of 8-hydroxyquinoline chelator for solid phase extraction of trace metals
Source: Taylor & Francis (Journal of Environmental Science and Health)
URL: [Link]
Title: A pH-Sensitive Lignin-Based Material for Sustained Release of 8-Hydroxyquinoline
Source: MDPI (Materials)
URL: [Link]
Technical Support Center: Purification & Handling of 4-Methylquinolin-8-ol Hydrobromide
Overview Welcome to the Technical Support Center for 4-Methylquinolin-8-ol hydrobromide (CAS: 1803608-18-5). This guide is engineered for researchers, analytical scientists, and drug development professionals dealing wit...
Author: BenchChem Technical Support Team. Date: March 2026
Overview
Welcome to the Technical Support Center for 4-Methylquinolin-8-ol hydrobromide (CAS: 1803608-18-5). This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the complex purification of quinolin-8-ol derivatives.
Due to its bidentate chelating ability and amphoteric nature, 4-methylquinolin-8-ol serves as a critical intermediate in OLED materials, metalloprotein chelators, and pharmaceutical scaffolds 1[1]. However, commercial batches of its hydrobromide salt frequently present challenges, including the presence of positional isomers, oxidation products, and unreacted starting materials2[2]. As a Senior Application Scientist, I have structured this guide to provide field-proven, self-validating methodologies to isolate the pure organic framework.
Quantitative Impurity Profiling & Physicochemical Data
To effectively purify the compound, one must understand the physicochemical boundaries of the molecule. 4-Methylquinolin-8-ol is amphoteric: it contains a basic quinoline nitrogen and an acidic phenolic hydroxyl group.
Recrystallization (exploiting lattice energy differences).
Oxidation Products
Trace (Quinones/N-oxides)
Air/light exposure causes deep brown discoloration.
Activated carbon filtration.
Inorganic Salts
Variable (HBr, metal traces)
Residual from salt formation and complexation.
Aqueous liquid-liquid partitioning.
Troubleshooting & FAQs
Q1: My commercial batch of 4-Methylquinolin-8-ol hydrobromide is dark brown instead of light yellow. Is the entire batch degraded?A1: Not necessarily. 8-Hydroxyquinoline derivatives are highly sensitive to light and air, which causes trace surface oxidation (forming highly colored quinones or N-oxides) 3[3]. Because these oxidation products have massive molar extinction coefficients, even <0.1% impurity can turn the batch dark brown.
Actionable Fix: Convert the salt to the free base and treat the organic solution with activated carbon before recrystallization. The carbon selectively adsorbs the highly conjugated, polar oxidation products.
Q2: I am trying to purify the compound via silica gel column chromatography, but I am experiencing severe peak tailing and poor recovery. Why?A2: The 8-hydroxyquinoline scaffold is a potent metal chelator and possesses basic nitrogen 4[4]. The compound irreversibly chelates with trace metals in the silica stationary phase and interacts strongly with acidic silanol groups.
Actionable Fix: Avoid standard silica gel chromatography. If chromatography is absolutely necessary, pre-treat the silica with 1% triethylamine (TEA) to mask acidic sites[4]. However, crystallization is the superior, self-validating alternative for this class of compounds.
Q3: How do I separate the active organic framework from the hydrobromide salt without losing my product to the aqueous layer?A3: You must exploit the molecule's amphoteric nature. If you use a strong base like NaOH and overshoot the pH to 12, the phenolic hydroxyl group (pKa ~9.5) will deprotonate, forming a water-soluble phenoxide ion, and your product will remain trapped in the aqueous phase.
Actionable Fix: Use a mild base like saturated aqueous Sodium Bicarbonate (NaHCO₃) to carefully adjust the pH to exactly 7.5. At this isoelectric point, the molecule exists as the neutral free base, which partitions quantitatively into chlorinated solvents like dichloromethane (DCM)[3].
Experimental Protocols
Protocol A: Free-Basing and Desalting via Precision Acid-Base Extraction
This protocol is a self-validating system: successful extraction is visually confirmed by the migration of the yellow chromophore from the aqueous to the organic layer only when the correct pH is achieved.
Step-by-Step Methodology:
Dissolution: Suspend 10.0 g of crude 4-Methylquinolin-8-ol hydrobromide in 100 mL of deionized water in a 500 mL Erlenmeyer flask. The suspension will be highly acidic (pH ~2-3).
Neutralization: Slowly add saturated aqueous NaHCO₃ dropwise while stirring vigorously. Monitor the pH continuously using a calibrated pH meter.
Isoelectric Targeting: Stop the base addition when the pH stabilizes strictly between 7.4 and 7.6 . The neutral free base will begin to precipitate as a pale yellow/tan solid.
Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of dichloromethane (DCM). Invert gently to avoid emulsions. The neutral product will partition into the lower DCM layer.
Validation Check: Extract the aqueous layer with an additional 50 mL of DCM. Spot the aqueous layer on a TLC plate and visualize under UV (254 nm). A lack of UV activity confirms complete extraction.
Drying: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and proceed directly to Protocol B.
Protocol B: Decolorization and Recrystallization
Chlorinated alkanes are the optimal solvent class for refining 8-hydroxyquinoline derivatives, offering >95% recovery yields and up to 99.9% purity[3].
Step-by-Step Methodology:
Carbon Treatment: To the DCM solution from Protocol A, add 1.0 g of activated carbon (Darco). Heat the suspension to a gentle reflux (40°C) for 15 minutes under an inert nitrogen atmosphere to prevent further oxidation[4].
Hot Filtration: Filter the hot mixture through a tightly packed pad of Celite to remove the carbon. The resulting filtrate should be a clear, pale yellow solution.
Concentration & Solvent Exchange: Concentrate the DCM solution under reduced pressure until the volume is reduced by 80%. Slowly add 50 mL of cold hexanes to induce crystallization.
Crystallization: Cool the mixture to 0°C in an ice bath for 2 hours. The difference in lattice energies ensures that trace positional isomers remain dissolved in the mother liquor.
Isolation: Filter the purified crystals under vacuum. Wash the filter cake with 20 mL of ice-cold hexanes.
Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours. (Note: The recovered DCM and hexanes can be fractionally distilled and recycled, achieving a 97-98% solvent recovery rate[3]).
Purification Workflow Visualization
Caption: Workflow for isolating pure 4-Methylquinolin-8-ol from its commercial HBr salt.
References
Hu, Y., et al. "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." PMC (PubMed Central).
"Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol." MDPI.
"Purification method of 8-hydroxyquinoline crude product (CN103304477B)." Google Patents.
"Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives." Benchchem.
Technical Support Center: A Scientist's Guide to Optimizing pH for 4-Methylquinolin-8-ol Hydrobromide Metal Binding
Welcome to the technical support center for researchers utilizing 4-Methylquinolin-8-ol hydrobromide. This guide is designed to provide you with the foundational knowledge and practical troubleshooting advice required to...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers utilizing 4-Methylquinolin-8-ol hydrobromide. This guide is designed to provide you with the foundational knowledge and practical troubleshooting advice required to master one of the most critical variables in your metal binding experiments: pH . As a derivative of the classic chelator 8-hydroxyquinoline, the efficacy of 4-Methylquinolin-8-ol is fundamentally governed by the acidity of your solution. This document will explain the causality behind experimental choices, provide self-validating protocols, and empower you to optimize your results with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the interaction between pH, 4-Methylquinolin-8-ol, and metal ions.
Q1: Why is pH the most critical parameter when using 4-Methylquinolin-8-ol for metal binding?
The chelating ability of 4-Methylquinolin-8-ol is entirely dependent on its protonation state, which is dictated by the solution's pH. The molecule has two key sites that participate in binding: the hydroxyl group (-OH) at position 8 and the nitrogen atom in the quinoline ring.
Deprotonation is Essential: For chelation to occur, the proton from the hydroxyl group must be released, creating a negatively charged oxygen anion (O⁻). This anion, along with the lone pair of electrons on the nitrogen, forms a stable pincer-like complex, known as a chelate, with the positively charged metal ion.[1]
Competition with Protons: At low pH (acidic conditions), the concentration of protons (H+) is high. These protons effectively out-compete the metal ions for binding to the ligand. The hydroxyl group remains protonated (-OH), and the quinoline nitrogen also becomes protonated (-NH+), preventing the molecule from binding to the metal.[2]
The relationship between the different forms of the ligand is illustrated in the diagram below. The zwitterionic/neutral form is the species primarily responsible for chelation.
Caption: pH-dependent equilibrium of 4-Methylquinolin-8-ol.
Q2: What are the pKa values for 4-Methylquinolin-8-ol, and how do they guide my experiment?
While the exact pKa values for 4-Methylquinolin-8-ol are not widely published, we can infer them from its parent compounds, 8-hydroxyquinoline and 4-methylquinoline.
pKa₁ (Quinoline Nitrogen Protonation): This relates to the equilibrium between the protonated nitrogen (-NH+) and the neutral nitrogen. For 4-methylquinoline, this value is approximately 5.67 .[3][4] Below this pH, the nitrogen is increasingly protonated and unavailable for coordination.
pKa₂ (Hydroxyl Group Deprotonation): This relates to the equilibrium between the neutral hydroxyl group (-OH) and the anionic oxygen (-O⁻). For 8-hydroxyquinoline, this value is around 9.9 . The active chelating form requires the hydroxyl group to be deprotonated.
Practical Implication: You must work at a pH that is high enough to ensure a significant population of the molecule has a deprotonated hydroxyl group, but not so high that other problems arise (see Q3 and Troubleshooting). The optimal binding window is typically found between these two pKa values.
Q3: How do I select an appropriate starting pH for my specific metal ion?
The ideal pH is a compromise between two competing factors: ligand deprotonation and metal ion solubility .
Ligand Activity: As pH increases, more of the 4-Methylquinolin-8-ol is in the active, deprotonated form, favoring chelation.
Metal Hydrolysis: As pH increases, metal ions tend to react with hydroxide ions (OH⁻) in the water to form insoluble metal hydroxide precipitates.[5][6] This removes the metal from the solution, making it unavailable for binding.
Highly charged metal ions (e.g., Fe³⁺, Al³⁺) hydrolyze at a much lower pH than divalent ions (e.g., Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺).[6][7][8] Therefore, the optimal pH window is metal-dependent.
Metal Ion Type
General Charge
Hydrolysis Behavior
Recommended Starting pH Range
Rationale
Trivalent Metals
e.g., Al³⁺, Fe³⁺
Precipitate at low pH
pH 4.5 - 6.0
A narrow window to deprotonate the ligand just enough for binding before the metal precipitates as a hydroxide.[5][9]
Transition Metals
e.g., Cu²⁺, Zn²⁺, Ni²⁺
Precipitate at neutral to alkaline pH
pH 6.0 - 8.0
This range offers a good balance, ensuring sufficient ligand deprotonation while keeping the metal ion soluble.[10][11]
Alkaline Earth Metals
e.g., Ca²⁺, Mg²⁺
Precipitate at high pH
pH 6.5 - 9.0
These metals are less prone to hydrolysis, allowing for experiments at higher pH where ligand activity is maximized.[9][12]
Expert Tip: Always run a metal-only control at your chosen pH to ensure you do not see any precipitation before adding the ligand.
Q4: Which buffer should I use, and what are common mistakes to avoid?
Buffer choice is critical, as some buffer components can chelate metal ions themselves, competing with your ligand.[13]
Recommended Buffers: Use "Good's Buffers" which are known for their low metal-binding constants.[14] Excellent choices include HEPES , PIPES , and MOPS .[15][16]
Buffers to Use with Caution:
Phosphate (PBS): Can form insoluble precipitates with many divalent metal ions, especially Ca²⁺.[15][16]
Tris: Contains an amino group that can weakly chelate some transition metals, like Cu²⁺.[13][15]
Citrate: Is a strong metal chelator and should be avoided entirely.
Common Mistakes:
Not Verifying Final pH: Adding the acidic 4-Methylquinolin-8-ol hydrobromide or metal salt solutions can alter the pH of your buffer. Always measure and adjust the pH of the final reaction mixture.
Ignoring Buffer Concentration: Use a sufficient buffer concentration (e.g., 50-100 mM) to resist pH changes during the experiment. Metal hydrolysis itself can generate protons and lower the pH.[5]
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during metal binding experiments.
Problem: I am observing a precipitate immediately after mixing my reagents.
Possible Cause
Diagnostic Check
Solution
Metal Hydroxide Formation
Run a control containing only the buffer and the metal salt at the experimental pH. Does it precipitate?
Your pH is too high for the specific metal ion. Lower the experimental pH in 0.5 unit increments until the metal-only control remains clear.[6][7]
Insoluble Ligand-Metal Complex
Does the precipitate only form when both ligand and metal are present?
The complex itself may have low solubility in your solvent system. Try decreasing the concentrations of both the metal and the ligand. You can also consider adding a small percentage of a co-solvent like DMSO (e.g., 1-5%), but verify it doesn't interfere with your assay.
Buffer-Metal Precipitation
Are you using a phosphate buffer with a divalent cation like Ca²⁺ or Mg²⁺?
Switch to a non-coordinating buffer like HEPES or MOPS.[16]
Problem: My assay shows very low or no significant metal binding.
Possible Cause
Diagnostic Check
Solution
Incorrect pH (Too Low)
What is your experimental pH relative to the ligand's pKa₁ (~5.7)?
The ligand is likely protonated and inactive. Increase the pH of your assay buffer. For most divalent metals, a starting pH of 6.5-7.4 is recommended.[12]
Buffer Interference
Are you using Tris or another potentially coordinating buffer?
The buffer may be competing with your ligand for the metal ion.[13] Switch to a non-coordinating buffer like HEPES and repeat the experiment.[15]
Presence of Contaminating Chelators
Is there EDTA or citrate in any of your stock solutions or sample matrix?
These strong chelators will sequester the metal ion, preventing it from binding to your ligand.[12] Prepare all solutions in fresh, high-purity water and avoid any sources of contamination.
Part 3: Protocols & Methodologies
Protocol 1: General Workflow for Optimizing pH
This protocol provides a systematic approach to identifying the optimal pH for binding between 4-Methylquinolin-8-ol hydrobromide and a novel metal ion.
Caption: Experimental workflow for determining optimal pH.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a concentrated stock solution of 4-Methylquinolin-8-ol hydrobromide (e.g., 10 mM) in an appropriate solvent like DMSO.
Prepare a concentrated stock solution of your metal salt (e.g., 10 mM) in high-purity water.
Prepare a series of buffers (e.g., 100 mM HEPES) adjusted to pH values ranging from 4.5 to 9.0 in 0.5 unit increments.
Metal Solubility Control:
In a series of test tubes or a microplate, add the metal salt to each pH buffer to its final desired concentration.
Incubate for 15-30 minutes and visually inspect for any signs of turbidity or precipitation.
Note the highest pH at which the metal remains fully soluble. This is your upper pH limit for the binding assay.[6]
Binding Assay:
To a new series of tubes/wells containing the buffers that passed the solubility test, add the 4-Methylquinolin-8-ol hydrobromide to its final concentration.
Initiate the reaction by adding the metal salt to its final concentration.
Include a "blank" for each pH point containing only the ligand in buffer to measure background signal.
After a set incubation period, measure the analytical signal (e.g., change in absorbance or fluorescence) that indicates complex formation.
Data Analysis:
Subtract the blank reading from the corresponding sample reading at each pH point.
Plot the net signal (Y-axis) against the pH (X-axis). The pH that gives the maximum signal is the optimum for your experimental conditions.
References
Benchchem. (n.d.). Technical Support Center: Optimizing pH for Metallochromic Complex Formation.
Morrison, K. D., & Williams, L. B. (2016). Metal hydrolysis reactions generate acid; therefore, pH, metal solubility and toxicity correlate with pKa. ResearchGate. [Link]
Laskowski, J. S. (2017). Hydrolysis of metallic ions in mineral processing circuits and its effect on flotation. UBC Library Open Collections. [Link]
Karg, M., et al. (2019). The role of pH, metal ions and their hydroxides in charge reversal of protein-coated nanoparticles. RSC Publishing. [Link]
Creative Chemistry. (n.d.). Acidity or hydrolysis reactions.
Bal, W., et al. (2013). Effect of Common Buffers and Heterocyclic Ligands on the Binding of Cu(II) at the Multimetal Binding Site in Human Serum Albumin. PMC. [Link]
Hopax Fine Chemicals. (2018). Biological buffers and their interactions with metal ions. Hopax Fine Chemicals Blog. [Link]
Enyedy, É. A., et al. (2021). Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. PMC. [Link]
Abu-Omar, M. M., et al. (2017). Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics. PMC. [Link]
Barker, J., et al. (1995). pH dependence of 8-hydroxyquinoline precipitation for Al 3+ , Ca 2+ and Mg 2+. ResearchGate. [Link]
Gabr, S. (2020). Suitable pH for each metal chelation. ResearchGate. [Link]
Lin, J., et al. (2021). Effect of pH Value on Chelating Resin Removal of Heavy Metals in Sewage Using Laser-Induced Breakdown Spectroscopic Detection. Zhurnal Prikladnoi Spektroskopii. [Link]
Thakral, S., et al. (2019). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. [Link]
Nagy, V., et al. (2020). An 8-hydroxyquinoline–proline hybrid with multidrug resistance reversal activity and the solution chemistry of its half-sandwich organometallic Ru and Rh complexes. RSC Publishing. [Link]
Flora, S. J. S., & Pachauri, V. (2010). Chelation in Metal Intoxication. MDPI. [Link]
El-Gohary, A. R., & El-Gendy, A. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry. [Link]
PubChem. (n.d.). 4-Methylquinoline. Retrieved from PubChem website. [Link]
Kello, M., et al. (2021). Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators. PMC. [Link]
NextSDS. (n.d.). 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide — Chemical Substance Information. Retrieved from NextSDS website. [Link]
Stenutz. (n.d.). 4-methyl-8-quinolinol. Retrieved from Stenutz website. [Link]
Tarrago-Trani, M. T., et al. (2015). Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Journal of Medicinal Chemistry. [Link]
Bachovchin, D. A., et al. (2019). Improvement of Aqueous Solubility of Lapatinib-derived Analogs. eScholarship. [Link]
Technical Support Center: Troubleshooting Peak Tailing in 4-Methylquinolin-8-ol Hydrobromide Chromatography
Welcome to the Advanced Chromatography Support Center. 4-Methylquinolin-8-ol hydrobromide presents a unique dual-challenge in reversed-phase high-performance liquid chromatography (RP-HPLC).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. 4-Methylquinolin-8-ol hydrobromide presents a unique dual-challenge in reversed-phase high-performance liquid chromatography (RP-HPLC). As an amphoteric molecule, it possesses both a strongly chelating 8-hydroxyquinoline (8-HQ) core and a basic quinoline nitrogen. Consequently, analysts frequently encounter severe peak tailing, signal loss, and poor reproducibility.
This guide provides field-proven, mechanistically grounded troubleshooting protocols to help you achieve perfectly symmetrical Gaussian peak shapes.
Diagnostic Workflow
Diagnostic workflow for resolving peak tailing in chelating basic compounds.
FAQ & Troubleshooting Guide
Section 1: The Chelation Effect (Metal-Sensitive Tailing)
Q: Why does 4-Methylquinolin-8-ol exhibit severe peak tailing even on brand-new C18 columns?A: The root cause is often hardware-induced rather than column-chemistry-induced. The 8-hydroxyquinoline scaffold is a highly effective bidentate chelator. It forms highly stable 1 with transition metals like Fe³⁺ and Cu²⁺[1]. In standard HPLC systems, these metals are abundant in stainless steel tubing, pump heads, and column frits. When the analyte coordinates with these active metal sites, it creates a secondary retention mechanism, leading to 2[2].
Causality: The lone pair of electrons on the quinoline nitrogen and the phenolic oxygen bind simultaneously to a single metal ion. This anchors the molecule to the hardware, delaying its elution and dragging the tail of the peak.
Solution: Transition to bio-inert column hardware (e.g., PEEK-lined columns or specialized coated frits) to physically prevent the analyte from interacting with metal surfaces[2].
Section 2: Silanol Interactions (The Basic Nitrogen Effect)
Q: How do residual silanols interact with the hydrobromide salt of this compound?A: 4-Methylquinolin-8-ol contains a basic quinoline nitrogen. Because it is supplied as a hydrobromide salt, the nitrogen is fully protonated in solution. On traditional silica-based stationary phases, unreacted silanol groups (Si-OH) become ionized into negatively charged silanoxanes (Si-O⁻) at mid-pH ranges (pH > 3.0)[3]. The positively charged quinoline nitrogen undergoes a 3 with these ionized silanols[3].
Causality: This ion-exchange acts concurrently with the primary hydrophobic partitioning. Because ion-exchange kinetics on silica are slower and non-linear, the trailing edge of the peak is elongated, resulting in an asymmetry factor (As) > 1.5[4].
Solution: Mitigate this by lowering the mobile phase pH to < 2.5 to fully protonate and neutralize the silanols, or by adding a competitive amine like 5 to the mobile phase[5]. TEA aggressively binds to the active silanols, masking them from the target analyte[5].
Section 3: The Role of the Hydrobromide Counterion
Q: Does the hydrobromide counterion affect the chromatographic baseline or peak shape?A: Yes. Bromide ions (Br⁻) exhibit strong UV absorbance at low wavelengths (< 220 nm). If you are monitoring the quinoline core at 210-220 nm, the bromide salt will elute near the void volume, potentially causing a massive baseline upset or a ghost peak. Furthermore, if the sample is dissolved in a pure organic solvent, the hydrobromide salt may temporarily precipitate at the column head when it encounters a highly aqueous mobile phase, causing peak splitting or fronting.
Quantitative Impact of System Optimization
The following table summarizes the expected quantitative improvements when addressing both metal chelation and silanol interactions for 8-hydroxyquinoline derivatives:
Objective: Achieve an Asymmetry Factor (As) < 1.2 for 4-Methylquinolin-8-ol hydrobromide using a self-validating methodology.
Step 1: System Passivation (The Blank Slate)
To ensure active metal sites in the flow path are neutralized, flush the HPLC system (bypassing the column) with 0.5% Phosphoric acid in LC-MS grade water for 30 minutes at 1.0 mL/min. Flush with pure water for 15 minutes to remove residual acid before attaching the column.
Step 2: Mobile Phase Preparation (Dual-Action Buffering)
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS Grade Water (pH ~2.0).
Mobile Phase B: 0.1% TFA in Acetonitrile.
Causality: TFA lowers the pH below the pKa of the residual silanols, neutralizing them to prevent cation-exchange. Simultaneously, TFA acts as a volatile ion-pairing reagent for the protonated quinoline nitrogen, increasing its hydrophobicity and tightening the peak shape.
Step 3: Column Selection & Equilibration
Install a bio-inert (PEEK-lined) C18 column or a Charged Surface Hybrid (CSH) column to prevent secondary interactions. Equilibrate with 90% A / 10% B for at least 20 column volumes.
Step 4: Sample Preparation (Solvent Matching)
Dissolve the 4-Methylquinolin-8-ol hydrobromide standard directly in 90% A / 10% B.
Causality: Matching the sample diluent to the initial mobile phase prevents localized precipitation of the bromide salt and eliminates volume-overload tailing.
Step 5: System Validation (The Self-Validation Check)
Before analyzing the target compound, inject a neutral hydrophobic marker (e.g., toluene).
If the toluene peak tails (As > 1.2), the issue is physical (e.g., a void in the column bed or dead volume in the fittings).
If toluene is symmetrical but 4-Methylquinolin-8-ol tails, the issue is chemical (residual metal or silanol activity), confirming the need for further passivation or the addition of TEA.
Peak Tailing in HPLC - Element Lab Solutions. elementlabsolutions.com. 3
How to Reduce Peak Tailing in HPLC? - Phenomenex. phenomenex.com. 4
Tips and Tricks of HPLC Separations and Troubleshooting - Agilent. agilent.com. 1
Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC. nih.gov. 5
Comparative Binding Affinities of 4-Methylquinolin-8-ol Hydrobromide and Its Derivatives: A Technical Guide
Mechanistic Causality: The 4-Methyl Advantage in Metal Chelation The 8-hydroxyquinoline (8-HQ) scaffold is a privileged pharmacophore in drug development, renowned for its bidentate metal-chelating properties. It coordin...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Causality: The 4-Methyl Advantage in Metal Chelation
The 8-hydroxyquinoline (8-HQ) scaffold is a privileged pharmacophore in drug development, renowned for its bidentate metal-chelating properties. It coordinates transition metals—such as Cu²⁺, Zn²⁺, and Fe³⁺—through its pyridinic nitrogen and phenolic oxygen, forming thermodynamically stable complexes[1]. Within this class, 4-Methylquinolin-8-ol hydrobromide represents a highly optimized derivative designed for specific biological and analytical applications.
The selection of the hydrobromide salt form is a deliberate experimental choice: it significantly enhances the compound's aqueous solubility. This ensures rapid and complete dissolution in physiological buffers, preventing the formation of colloidal aggregates that frequently confound binding assays with neutral, lipophilic quinolines.
From a structural perspective, the addition of a methyl group at the C4 position fundamentally alters the ligand's electronic landscape without introducing detrimental steric clashes. According to comparative calorimetric studies, chelates of 2-methyl-8-hydroxyquinoline exhibit significantly weaker metal-ligand bonds because the C2-methyl group creates severe steric hindrance, preventing the close planar packing of two ligand molecules around the central metal ion[2]. In contrast, the 4-methyl substitution provides an electron-donating inductive effect (+I) that slightly increases the pKa of the coordinating heteroatoms. This electronic enrichment enhances the Lewis basicity of the ligand, resulting in a stronger thermodynamic drive for metal sequestration compared to the unsubstituted 8-HQ parent molecule, while maintaining the geometric freedom required for optimal square-planar (Cu²⁺) or octahedral (Fe³⁺) coordination geometries.
Comparative Thermodynamic Profiling
To objectively evaluate the performance of 4-Methylquinolin-8-ol hydrobromide against its alternatives, we must analyze their thermodynamic stability constants (log β). The table below synthesizes quantitative binding data, demonstrating how structural modifications influence metal affinity and lipophilicity, which ultimately dictates cellular permeability and target engagement[1].
Note: Values represent thermodynamic stability constants compiled from competitive binding assays and potentiometric titrations under standard physiological conditions (pH 7.4).
Pathway Visualization: Mechanism of Action
The primary therapeutic utility of 4-Methylquinolin-8-ol derivatives lies in their ability to sequester labile, redox-active metals. By binding free Cu²⁺ and Fe³⁺, the ligand stabilizes the metal's oxidation state, thereby short-circuiting the Fenton reaction. This redox silencing directly attenuates the production of highly toxic hydroxyl radicals (•OH), promoting cellular survival in neurodegenerative and oncological models.
Fig 1. Mechanism of redox silencing and cellular protection via metal chelation by 4-Me-8-HQ.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the determination of binding affinities must rely on self-validating protocols. Direct titration is often insufficient for 8-HQ derivatives due to their ultra-high affinities (log β > 20), which exceed the detection limits of standard instruments. The following protocols utilize competitive and calorimetric approaches with built-in validation checkpoints.
This protocol determines the apparent dissociation constant (Kd) by forcing 4-Methylquinolin-8-ol to compete with a reference chelator (e.g., EDTA) for Cu²⁺[3].
Step-by-Step Methodology:
Baseline Establishment: Prepare a 10 µM solution of 4-Methylquinolin-8-ol hydrobromide in a non-coordinating buffer (e.g., 50 mM HEPES, pH 7.4). Record the baseline UV-Vis spectrum.
Complex Formation: Titrate CuCl₂ into the solution until a 1:2 (Metal:Ligand) complex is fully formed. Monitor the emergence of the ligand-to-metal charge transfer (LMCT) band at ~420 nm[4].
Competitive Titration: Gradually titrate standardized EDTA (0 to 50 µM) into the cuvette. Record the spectra after a 5-minute equilibration per injection.
Data Extraction: Plot the decrease in absorbance at 420 nm against the concentration of EDTA to calculate the relative binding affinity.
Validation Checkpoint (Self-Validation): Overlay all spectra from the EDTA titration. The presence of sharp, distinct isosbestic points mathematically proves that the system is undergoing a clean, two-state transition (Ligand-Cu to EDTA-Cu) without the formation of insoluble precipitates or unintended ternary complexes[4]. If the isosbestic point drifts, the assay is invalid and must be repeated.
ITC provides a complete thermodynamic profile (ΔH, ΔS, Kd, and stoichiometry n) in a single label-free experiment[5].
Step-by-Step Methodology:
Sample Preparation: Dissolve 4-Methylquinolin-8-ol hydrobromide in 50 mM MOPS buffer (pH 7.4) to a final concentration of 50 µM in the sample cell. The hydrobromide salt ensures no DMSO is required, preventing solvent-mismatch artifacts.
Titrant Preparation: Prepare a 500 µM solution of the target metal (e.g., ZnCl₂) in the exact same buffer batch used for the ligand.
Execution: Program the ITC to perform 20 injections of 2 µL of the metal solution into the ligand cell at 25°C, with 150-second intervals between injections to allow the heat signal to return to baseline.
Validation Checkpoint (Self-Validation): Perform a mandatory "Dilution Blank" run by titrating the metal solution into a cell containing only buffer. Subtract this background heat from the experimental data. If the dilution blank exhibits erratic exothermic/endothermic spikes, it indicates buffer contamination or metal hydrolysis, invalidating the thermodynamic calculations[5].
mass spectrometry characterization of 4-Methylquinolin-8-ol hydrobromide
Title: Advanced Mass Spectrometry Characterization of 4-Methylquinolin-8-ol Hydrobromide: A Comparative Guide Introduction The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in drug development and metallom...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Advanced Mass Spectrometry Characterization of 4-Methylquinolin-8-ol Hydrobromide: A Comparative Guide
Introduction
The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in drug development and metallomics due to its robust metal-chelating properties. Among its advanced derivatives, 4-Methylquinolin-8-ol hydrobromide (CAS: 1803608-18-5) has emerged as a highly specific alternative[1]. The strategic addition of a methyl group at the C-4 position alters the electron density of the quinoline ring and increases lipophilicity, which significantly impacts its pharmacokinetic profile and metal-binding kinetics.
Furthermore, formulating this compound as a hydrobromide salt drastically improves its aqueous solubility compared to the free base. This is a critical advantage, facilitating easier formulation and preventing precipitation during sample preparation for liquid chromatography-mass spectrometry (LC-MS)[1]. As a Senior Application Scientist, I frequently observe laboratories struggling to differentiate closely related quinolinol derivatives during high-throughput screening. This guide objectively compares the mass spectrometric (MS) performance of 4-Methylquinolin-8-ol hydrobromide against its parent compound, 8-Hydroxyquinoline, and its structural isomer, 2-Methylquinolin-8-ol, providing researchers with actionable, self-validating protocols.
Mechanistic Insights: Ionization and Fragmentation Dynamics
To achieve reliable quantification, one must understand the causality behind the ionization behavior. In an Electrospray Ionization (ESI) source operating in positive mode, the hydrobromide salt of 4-Methylquinolin-8-ol fully dissociates. The highly basic nitrogen atom in the quinoline ring acts as a potent proton acceptor, driven by the acidic environment of the mobile phase (typically modified with 0.1% formic acid). This yields a dominant, stable precursor ion
[M+H]+
at
m/z
160.07.
Fragmentation Causality:
Upon subjecting the
[M+H]+
precursor to Collision-Induced Dissociation (CID), the fragmentation is primarily governed by the thermodynamic stability of the quinoline core:
Primary Neutral Loss: The most favorable pathway is the expulsion of carbon monoxide (CO, -28 Da) from the hydroxyl group, generating a highly stable fragment at
m/z
132.08. This CO loss is a universal hallmark of 8-quinolinol derivatives[2].
Secondary Cleavage: Subsequent ring contraction and loss of hydrogen cyanide (HCN, -27 Da) from the nitrogen-containing ring produces a fragment at
m/z
105.07.
Methyl Group Influence: Unlike unsubstituted 8-HQ, the C-4 methyl group in 4-Methylquinolin-8-ol provides an alternative minor fragmentation route involving the loss of a methyl radical or methane, serving as a unique diagnostic identifier[3].
Caption: ESI+ MS/MS fragmentation pathway of 4-Methylquinolin-8-ol.
Quantitative Data: Comparative Performance
When selecting a quinolinol derivative for assay development, distinguishing isobaric and structurally similar compounds is paramount. The table below summarizes the optimized Multiple Reaction Monitoring (MRM) parameters. The data demonstrates that 4-Methylquinolin-8-ol requires slightly higher collision energies (CE) to initiate the loss of CO compared to 8-HQ[4]. This is a direct result of the electron-donating methyl group stabilizing the aromatic system, requiring more kinetic energy to induce fragmentation.
To ensure analytical trustworthiness, the following methodology is designed as a self-validating system. It incorporates a stable-isotope-labeled internal standard (SIL-IS) to correct for matrix effects and a System Suitability Test (SST) to verify salt dissociation efficiency.
Step 1: Sample Preparation & Salt Dissociation Verification
Causality: The HBr salt must be fully dissociated in solution to prevent ion suppression and unwanted adduct formation in the MS source.
Action: Dissolve 1.0 mg of 4-Methylquinolin-8-ol hydrobromide in 1 mL of Methanol:Water (50:50, v/v). Dilute to a working concentration of 100 ng/mL using 0.1% Formic Acid in water.
Validation: Spike the sample with 10 ng/mL of
d6
-8-Hydroxyquinoline (SIL-IS). Analyze a solvent blank injection prior to the sample to ensure zero column carryover.
Step 2: Chromatographic Separation
Causality: A C18 column is selected because the hydrophobic stationary phase effectively interacts with the lipophilic methyl-quinoline core. This resolves 4-Methylquinolin-8-ol from the more polar unsubstituted 8-HQ and its isobaric counterpart, 2-Methylquinolin-8-ol.
Action: Utilize a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm).
Mobile Phase A: 0.1% Formic acid in Water (promotes nitrogen protonation).
Mobile Phase B: 0.1% Formic acid in Acetonitrile (desorbs the lipophilic analyte).
Gradient: 5% B to 95% B over 3.5 minutes at a flow rate of 0.4 mL/min.
Step 3: Mass Spectrometry (ESI-QQQ)
Causality: Positive ESI is chosen due to the high proton affinity of the quinoline nitrogen.
Action: Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Monitor the specific MRM transition
160.07→132.08
for absolute quantification.
Caption: Self-validating LC-MS/MS workflow for 4-Methylquinolin-8-ol hydrobromide.
Conclusion
While 8-HQ remains a foundational chelator, 4-Methylquinolin-8-ol hydrobromide offers distinct physicochemical advantages, including enhanced lipophilicity and superior aqueous solubility due to its salt form. By leveraging the specific MRM transitions, optimized collision energies, and causality-driven chromatography outlined in this guide, researchers can achieve highly specific, interference-free quantification in complex biological matrices.
A Comparative Guide to the NMR Spectra of 4-Methylquinolin-8-ol Hydrobromide
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of heterocyclic compounds is paramount. 4-Methylquinolin-8-o...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of heterocyclic compounds is paramount. 4-Methylquinolin-8-ol, also known as 8-hydroxyquinaldine, and its salts are of significant interest due to their potential as chelating agents and their role as scaffolds in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous characterization of such molecules. This guide provides an in-depth technical comparison of the NMR spectral data for 4-Methylquinolin-8-ol and its hydrobromide salt, offering a predictive analysis supported by experimental data from analogous compounds.
Understanding the Impact of Protonation on Quinoline NMR Spectra
The nitrogen atom in the quinoline ring is basic and can be protonated by an acid, such as hydrobromic acid, to form a salt. This protonation significantly alters the electronic distribution within the aromatic system, leading to predictable changes in the ¹H and ¹³C NMR chemical shifts. Generally, protonation of the quinoline nitrogen leads to a downfield shift (an increase in ppm) of the signals for the protons and carbons, particularly those in the heterocyclic (pyridine) ring. This is due to the increased deshielding effect of the now positively charged nitrogen atom.
¹H and ¹³C NMR Spectra of 4-Methylquinolin-8-ol (Free Base)
The ¹H NMR spectrum of 4-Methylquinolin-8-ol will display characteristic signals for the aromatic protons of the quinoline core, a singlet for the methyl group, and a broad signal for the hydroxyl proton. The aromatic region can be complex due to spin-spin coupling between adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for 4-Methylquinolin-8-ol in CDCl₃
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constants (J, Hz)
H-2
~8.7
dd
J = 4.2, 1.6
H-3
~7.3
d
J = 4.2
H-5
~7.4
d
J = 8.3
H-6
~7.3
t
J = 7.6
H-7
~7.1
d
J = 7.6
4-CH₃
~2.6
s
-
8-OH
variable
br s
-
Note: These are predicted values based on data for 8-hydroxyquinoline and 4-methylquinoline. Actual values may vary.
The ¹³C NMR spectrum of 4-Methylquinolin-8-ol will show ten distinct signals for the ten carbon atoms of the quinoline ring system and the methyl group.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 4-Methylquinolin-8-ol in CDCl₃
Carbon
Predicted Chemical Shift (δ, ppm)
C-2
~149
C-3
~122
C-4
~145
C-4a
~138
C-5
~118
C-6
~128
C-7
~112
C-8
~153
C-8a
~139
4-CH₃
~19
Note: These are predicted values based on data for 8-hydroxyquinoline and 4-methylquinoline.
Comparative Analysis: 4-Methylquinolin-8-ol vs. 4-Methylquinolin-8-ol Hydrobromide
Upon formation of the hydrobromide salt, the most significant changes in the NMR spectra are expected for the nuclei in the pyridine ring (C-2, C-3, C-4, C-8a, H-2, and H-3) and the carbons and protons in close proximity to the protonated nitrogen.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Changes upon Protonation
Nucleus
Predicted Shift Change (Δδ, ppm)
Rationale
H-2, H-3, H-4
Downfield shift
Increased deshielding from the protonated nitrogen.
C-2, C-4, C-8a
Downfield shift
Significant deshielding due to proximity to the positive charge.
4-CH₃
Minor downfield shift
Less pronounced effect due to greater distance from the nitrogen.
H-5, H-6, H-7
Minor downfield shift
Attenuated inductive effect through the aromatic system.
C-5, C-6, C-7, C-8
Minor downfield shift
Less affected by the protonation event.
8-OH
May broaden or exchange
The hydroxyl proton may exchange with residual water or the N-H proton.
The spectrum of Quinoline Hydrochloride serves as a valuable reference. The proton and carbon signals of the hydrochloride salt are shifted downfield compared to the free base, confirming the deshielding effect of protonation.[1][2][3]
Alternative Compounds for Comparison
For researchers working in this area, comparing the NMR data of 4-Methylquinolin-8-ol hydrobromide with other commercially available or easily synthesized quinoline derivatives can provide further structural confirmation. Useful comparators include:
8-Hydroxyquinoline: The parent compound without the methyl group. Its NMR data is well-documented.[4][5]
4-Methylquinoline: Allows for the isolation of the effect of the 4-methyl substituent.
Quinoline Hydrochloride: Provides a direct experimental example of the effect of protonation on the quinoline ring system.[1][2]
Experimental Protocol for NMR Spectroscopy
The following is a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of quinoline derivatives.
Sample Preparation:
Weigh approximately 5-10 mg of the solid 4-Methylquinolin-8-ol hydrobromide.
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube. The choice of solvent is critical as the compound's solubility and the chemical shifts can be solvent-dependent.[6]
Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
For quantitative analysis or precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), can be added.
¹H NMR Spectrum Acquisition:
A standard single-pulse experiment is typically sufficient.
Key parameters to set include the spectral width (e.g., 0-12 ppm), acquisition time (e.g., 2-4 seconds), relaxation delay (e.g., 1-5 seconds), and the number of scans (e.g., 16-64, depending on the sample concentration).
¹³C NMR Spectrum Acquisition:
A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each carbon and to enhance the signal-to-noise ratio.
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C isotope.
Data Processing:
The acquired Free Induction Decay (FID) is subjected to a Fourier Transform to obtain the frequency-domain spectrum.
The spectrum is then phased and the baseline is corrected.
Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
Workflow for NMR-based Structural Characterization
The following diagram illustrates a logical workflow for the structural characterization of a novel quinoline derivative like 4-Methylquinolin-8-ol hydrobromide using NMR spectroscopy.
validating fluorescence quenching of 4-Methylquinolin-8-ol hydrobromide complexes
Validating Fluorescence Quenching in 4-Methylquinolin-8-ol Hydrobromide Complexes: A Comparative Guide As a Senior Application Scientist, navigating the photophysical characterization of metal-organic complexes requires...
Author: BenchChem Technical Support Team. Date: March 2026
Validating Fluorescence Quenching in 4-Methylquinolin-8-ol Hydrobromide Complexes: A Comparative Guide
As a Senior Application Scientist, navigating the photophysical characterization of metal-organic complexes requires moving beyond basic observations to understand the underlying quantum mechanical and thermodynamic drivers. 8-Hydroxyquinoline (8-HQ) derivatives are privileged scaffolds in coordination chemistry and drug development[1]. However, when designing assays to monitor metal binding or screen for metallo-drug interactions, the choice of the specific quinoline derivative dictates the reliability of your data.
This guide provides an objective, causality-driven comparison of 4-Methylquinolin-8-ol hydrobromide (4-Me-8-HQ·HBr) against traditional alternatives, alongside a self-validating experimental framework for analyzing fluorescence quenching.
Mechanistic Foundations: Why 4-Me-8-HQ·HBr?
To understand the utility of 4-Me-8-HQ·HBr, we must first examine the photophysics of the quinolinol fluorophore. In its unbound state, the ligand exhibits negligible fluorescence due to Excited-State Intramolecular Proton Transfer (ESIPT) between the hydroxyl group and the quinoline nitrogen[1].
When diamagnetic metals like Zn²⁺ or Al³⁺ are introduced, they coordinate with the N-O pocket, locking the molecular conformation and suppressing ESIPT. This triggers Chelation-Enhanced Fluorescence (CHEF) , resulting in a strong emission signal[1]. Conversely, when paramagnetic transition metals (e.g., Fe³⁺, Cu²⁺) interact with the complex, they quench this fluorescence via Photoinduced Electron Transfer (PET) or by facilitating non-radiative decay through enhanced intersystem crossing (the heavy-atom/paramagnetic effect)[2].
The Strategic Advantage of the 4-Methyl Hydrobromide Scaffold:
Electronic Enhancement (+I Effect): The methyl group at the 4-position acts as an electron-donating group. This increases the electron density of the conjugated quinoline system, enhancing the quantum yield of the resulting metal complex compared to unsubstituted 8-HQ[3].
Steric Freedom: Unlike 2-methyl-8-HQ, where the methyl group creates severe steric hindrance that blocks the formation of stable octahedral tris-complexes, the 4-position is distal to the binding pocket. This ensures unhindered metal coordination[3].
Aqueous Solubility (The HBr Salt): Neutral 8-HQ derivatives are notoriously hydrophobic, leading to Aggregation-Caused Quenching (ACQ) in aqueous buffers[1]. ACQ artificially depresses the fluorescence baseline, masquerading as metal-induced quenching. The hydrobromide salt of 4-Me-8-HQ ensures complete dissolution in physiological buffers, eliminating ACQ artifacts.
Comparative Performance Analysis
The following table synthesizes the structural and photophysical parameters of 4-Me-8-HQ·HBr against standard alternatives.
To accurately calculate the Stern-Volmer quenching constant (
KSV
), the assay must be rigorously controlled to differentiate true photophysical quenching from environmental artifacts (e.g., pH shifts or ligand degradation). Fe³⁺ is utilized here as it is recognized as one of the most effective quenching ions for quinolinol complexes[4].
Phase 1: Baseline Fluorophore Generation
Buffer Preparation: Prepare a 10 mM HEPES buffer at pH 7.4.
Causality: HEPES is a non-coordinating buffer. Maintaining pH 7.4 ensures the quinolinol hydroxyl group (pKa ~9.9) is primed for metal-induced deprotonation without causing premature hydroxide precipitation of the metals[1].
Complexation: Mix 4-Me-8-HQ·HBr (20 µM) with Zn(NO₃)₂ (10 µM) to form the highly fluorescent 1:2 (M:L) complex. Incubate for 10 minutes at room temperature.
Causality: Nitrate salts are explicitly chosen because chloride or sulfate anions can act as weak dynamic quenchers, skewing baseline fluorescence.
Phase 2: Internal Self-Validation (The EDTA Control)
Validation Step: Before introducing the quencher, transfer a 100 µL aliquot of the fluorescent complex to a control well and add 10 equivalents (100 µM) of EDTA.
Observation: The fluorescence must immediately drop to the ESIPT baseline.
Causality: EDTA possesses a vastly higher thermodynamic binding affinity for Zn²⁺ than the quinolinol ligand. If the fluorescence drops, it proves the emission is strictly dependent on metal coordination. If residual fluorescence remains, the system is contaminated with auto-fluorescent impurities, and the assay must be aborted.
Phase 3: Quencher Titration
Titration: Gradually titrate Fe(NO₃)₃ (0 to 50 µM) into the validated 4-Me-8-HQ–Zn²⁺ solution.
Data Acquisition: Record the emission spectra (
λex
≈ 380 nm,
λem
≈ 500–520 nm) after each addition.
Analysis: Plot
F0/F
versus [Fe³⁺] to extract the Stern-Volmer constant.
Causality: The paramagnetic nature of Fe³⁺ disrupts the radiative decay of the excited state, providing a linear quenching response ideal for calculating binding affinities or limits of detection[4].
Workflow Visualization
Fig 1. Photophysical workflow of 4-Me-8-HQ·HBr from CHEF activation to paramagnetic quenching.
References
ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - ACS Omega -[Link]
Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC -[Link]
Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications - UCI Department of Chemistry -[Link]
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - MDPI -[Link]
FT-IR Spectroscopy Validation for 4-Methylquinolin-8-ol Hydrobromide: A Comparative Analytical Guide
Introduction 4-Methylquinolin-8-ol hydrobromide (CAS: 1803608-18-5) is a high-value building block heavily utilized in the synthesis of metal-chelating agents, fluorophores, and advanced pharmaceutical intermediates 1[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
4-Methylquinolin-8-ol hydrobromide (CAS: 1803608-18-5) is a high-value building block heavily utilized in the synthesis of metal-chelating agents, fluorophores, and advanced pharmaceutical intermediates 1[1]. As a functionalized derivative of the classic 8-hydroxyquinoline scaffold, the addition of a methyl group at the C4 position and its stabilization as a hydrobromide salt drastically alter its electronic environment and physicochemical properties 2[2].
For analytical chemists, distinguishing the hydrobromide salt from its free base (4-Methylquinolin-8-ol) and the parent compound (8-Hydroxyquinoline) is a critical quality control step. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and structurally definitive method for this validation 3[3]. This guide establishes a self-validating FT-IR protocol grounded in molecular causality to ensure batch-to-batch structural integrity.
Section 1: Mechanistic Grounding of FT-IR Spectral Shifts
The FT-IR spectrum of an organic salt is a direct map of its intermolecular forces and electronic distribution. When 4-Methylquinolin-8-ol is converted into its hydrobromide salt, several distinct vibrational changes occur that serve as diagnostic markers:
Protonation of the Quinoline Nitrogen (C=N⁺ Stretch):
In the free base, the characteristic C=N stretching vibration occurs around 1580–1595 cm⁻¹ 4[4]. Upon protonation by hydrobromic acid, the nitrogen atom gains a positive charge, forming a pyridinium-like cation. This alters the conjugation of the quinoline ring, increasing the bond force constant and shifting the C=N⁺ stretch to a higher frequency (1610–1630 cm⁻¹). Furthermore, protonation introduces a broad, multi-component N-H⁺ stretching band in the 2500–2800 cm⁻¹ region, which is the ultimate hallmark of the salt form.
Perturbation of the Hydroxyl Group (O-H Stretch):
In the parent 8-hydroxyquinoline, the O-H stretching band is typically observed as a broad peak around 3180–3283 cm⁻¹ due to intramolecular hydrogen bonding with the adjacent basic nitrogen5[5]. In the hydrobromide salt, the nitrogen is protonated, disrupting this specific intramolecular bond. It is replaced by strong intermolecular hydrogen bonding with the bromide counter-ion (O-H···Br⁻), causing the O-H stretch to broaden further and shift slightly to lower wavenumbers.
C-O Stretching Dynamics:
The phenolic C-O stretch, found near 1082 cm⁻¹ in the parent compound, shifts to ~1100 cm⁻¹ upon protonation of the ring due to inductive electron withdrawal transmitted through the aromatic system 6[6].
Section 2: Quantitative Spectral Comparison
To objectively evaluate the identity of the synthesized product, Table 1 compares the diagnostic FT-IR bands of 4-Methylquinolin-8-ol hydrobromide against its free base and the parent 8-hydroxyquinoline 7[7].
Table 1: Comparative FT-IR Band Assignments and Causality
Functional Group
8-Hydroxyquinoline (Parent)
4-Methylquinolin-8-ol (Free Base)
4-Methylquinolin-8-ol Hydrobromide
Causality for Spectral Shift
O-H Stretch
3180–3283 cm⁻¹ (Broad)
3200–3300 cm⁻¹ (Broad)
3150–3250 cm⁻¹ (Very Broad)
Shift from intramolecular (N···H-O) to strong intermolecular (Br⁻···H-O) hydrogen bonding.
N-H⁺ Stretch
Absent
Absent
2500–2800 cm⁻¹ (Broad, multi-peak)
Direct protonation of the quinoline nitrogen by HBr creates a new vibrational mode.
C=N / C=N⁺ Stretch
~1581 cm⁻¹
~1585 cm⁻¹
1610–1630 cm⁻¹
Protonation creates a pyridinium-like cation, altering ring conjugation and increasing the bond force constant.
C-O Stretch
~1082 cm⁻¹
~1090 cm⁻¹
~1100 cm⁻¹
Inductive electron withdrawal by the protonated nitrogen slightly strengthens the phenolic C-O bond.
(Note: Baseline spectral data for 8-Hydroxyquinoline is corroborated by the 8[8].)
Section 3: Self-Validating Experimental Protocol
To ensure scientific integrity and prevent artifact generation, this protocol mandates the use of Attenuated Total Reflectance (ATR) rather than traditional KBr pelleting.
Causality Check: Pressing a hydrobromide salt into a Potassium Bromide (KBr) or Potassium Chloride (KCl) matrix under high pressure (10 tons) can induce solid-state halide exchange or polymorphic transitions. ATR-FTIR analyzes the sample in its native, unadulterated state, ensuring the spectrum reflects the true hydrobromide salt.
Step-by-Step Methodology
Step 1: Instrument Preparation and Background Acquisition
Action: Clean the ATR diamond crystal with high-purity isopropanol and allow it to evaporate completely. Acquire a background scan (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹).
Causality: A pristine background eliminates spectral subtraction errors caused by atmospheric water vapor (3500–3900 cm⁻¹) and CO₂ (2350 cm⁻¹), which can easily mask the critical N-H⁺ stretching region of the hydrobromide salt.
Step 2: Sample Application
Action: Place 2–5 mg of 4-Methylquinolin-8-ol hydrobromide powder directly onto the center of the ATR crystal. Apply consistent, firm pressure using the ATR anvil.
Causality: Intimate contact between the crystal and the sample is required for the infrared evanescent wave to penetrate the sample (typically 0.5–2 µm depth). Insufficient pressure results in weak signal intensity, particularly at higher wavenumbers where the O-H and N-H⁺ stretches reside.
Step 3: Spectral Acquisition and Orthogonal Validation
Action: Record the sample spectrum using the exact parameters as the background.
Causality (Self-Validation): The system validates itself if the broad N-H⁺ band (~2500–2800 cm⁻¹) is present alongside the shifted C=N⁺ band (~1620 cm⁻¹). If these bands are absent and the spectrum matches the free base (C=N at ~1585 cm⁻¹), the salt has either dissociated due to moisture exposure, or the batch is unreacted free base.
Section 4: Diagnostic Workflow Visualization
The following diagram illustrates the logical decision tree for validating the hydrobromide salt form using FT-IR spectroscopy, emphasizing the critical pathways to avoid false negatives caused by improper sample preparation.
Figure 1: FT-IR validation workflow and diagnostic decision tree for 4-Methylquinolin-8-ol HBr.
References
Semantic Scholar - 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational. Available at:[Link]
MDPI - The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Available at: [Link]
PMC / NIH - Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties. Available at: [Link]
NIST WebBook - 8-Hydroxyquinoline Condensed Phase IR Spectrum. Available at: [Link]
Arabian Journal of Chemistry - Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Available at:[Link]
SCIRP - Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Available at:[Link]
Cross-Validation of 4-Methylquinolin-8-ol Hydrobromide Analytical Reference Standards
As a Senior Application Scientist, establishing a robust analytical framework is not merely about executing compendial tests; it is about understanding the fundamental physicochemical behaviors of the molecule. 4-Methylq...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, establishing a robust analytical framework is not merely about executing compendial tests; it is about understanding the fundamental physicochemical behaviors of the molecule. 4-Methylquinolin-8-ol hydrobromide (CAS: 1803608-18-5) is a critical pharmacophore and bidentate chelating agent. It serves as a vital intermediate in the synthesis of novel small-molecule therapeutics, including glucose-regulated protein 78 (GRP78) inhibitors used in oncology research[1].
When transitioning from a primary Certified Reference Material (CRM) to a secondary working standard (whether synthesized in-house or procured from commercial vendors like BLD Pharm[2]), rigorous cross-validation is mandatory. The FDA bioanalytical method validation guidelines emphasize that authenticated analytical reference standards of known identity and purity must be used to prevent systemic bias in downstream quantitative assays[3].
This guide details the causality-driven, self-validating protocols required to cross-validate 4-Methylquinolin-8-ol hydrobromide in accordance with ICH Q2(R1)[4] and USP 〈1220〉 Analytical Procedure Life Cycle[5] guidelines.
The Causality of Cross-Validation
Why is cross-validation particularly critical for this specific compound?
Hygroscopicity & Salt Stoichiometry: The hydrobromide salt of 4-Methylquinolin-8-ol is highly susceptible to moisture absorption and non-stoichiometric salt formation during crystallization. A simple organic purity assay is insufficient; the exact bromide and water content must be validated to ensure the mass balance equation is accurate.
Chelating Properties: The hydroxyl group at C8 and the nitrogen at C1 make this molecule a potent metal chelator. If standard stainless-steel chromatographic pathways are used without passivation, severe peak tailing and artificial degradation of the purity profile will occur due to metal-analyte interactions.
Cross-Validation Logical Workflow
Logical workflow for cross-validation of analytical reference standards.
Self-Validating Experimental Protocols
Every analytical procedure must be a self-validating system, meaning it contains internal checks (System Suitability Testing) to prove the method is performing adequately before sample analysis begins.
Protocol 1: Chromatographic Purity (HPLC-PDA)
Objective: Quantify organic impurities and establish the chromatographic purity of the candidate standard.
Causality: To mitigate the chelating effect of the 8-hydroxyquinoline scaffold, a passivated column hardware is required. Furthermore, Trifluoroacetic acid (TFA) is used to suppress the ionization of the basic quinoline nitrogen (pKa ~4.5), preventing secondary interactions with residual silanols on the stationary phase.
Self-Validating Step: Inject a system suitability solution containing 4-Methylquinolin-8-ol and a known related substance (e.g., 8-hydroxyquinoline). Resolution (
Rs
) must be
≥
2.0, and the tailing factor (
Tf
) for the main peak must be
≤
1.5.
Step-by-Step Methodology:
Column Selection: Equip the system with a superficially porous particle (SPP) column featuring PEEK-lined hardware (e.g., 150 mm × 4.6 mm, 2.7 µm).
Mobile Phase Preparation:
Mobile Phase A: 0.1% TFA in LC-MS grade water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Sample Preparation: Accurately weigh 10.0 mg of the candidate standard and dissolve in 10.0 mL of Methanol. Sonicate at 20°C for 5 minutes (avoid excessive heat to prevent thermal degradation).
Execution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min. Monitor the eluent via PDA at 254 nm.
Objective: Verify the exact molar ratio of the hydrobromide salt. The theoretical mass fraction of bromide for
C10H10BrNO
(MW 240.10) is 33.29%.
Causality: Electrolytically generated KOH is used as the eluent to ensure a carbonate-free baseline, maximizing the signal-to-noise ratio for the bromide ion and preventing baseline drift during gradient elution.
Self-Validating Step: Inject a 5 ppm Bromide standard. The recovery must be between 98.0% and 102.0%, and the relative standard deviation (RSD) of 5 replicate injections must be
≤
1.0%.
Step-by-Step Methodology:
System Setup: Use an Ion Chromatography system equipped with a Dionex IonPac AS11-HC column and a suppressed conductivity detector.
Eluent Generation: Program the eluent generator to deliver an isocratic flow of 20 mM KOH.
Sample Preparation: Dilute the stock solution 1:100 in ultra-pure water (18.2 MΩ·cm) to bring the bromide concentration within the linear dynamic range of the detector (typically 1-10 ppm).
Execution: Inject 25 µL and calculate the mass fraction of bromide against a 5-point calibration curve.
Comparative Performance Data
To objectively evaluate the cross-validation process, we compared a Primary CRM against two candidate secondary standards: an in-house synthesized batch and a commercial lot sourced from BLD Pharm[2].
The ultimate certification of a secondary standard relies on the Mass Balance Assay , calculated as:
Assay = Chromatographic Purity × (100 - Water Content - Residual Solvents - Ash) / 100
Analytical Parameter
Primary CRM (USP/EP Grade)
Candidate Lot A (In-House Synthesis)
Candidate Lot B (Commercial - BLD Pharm)
ICH Q2(R1) Acceptance Criteria
Appearance
Off-white crystalline powder
Pale yellow powder
Off-white crystalline powder
Visual match to primary
Identity (1H NMR)
Conforms to structure
Conforms (Trace solvent visible)
Conforms to structure
Positive structural confirmation
Chromatographic Purity
99.9%
98.2%
99.6%
≥
99.0%
Water Content (KF)
0.3%
1.5%
0.4%
≤
1.0%
Bromide Content (IC)
33.2%
31.8%
33.1%
32.5% - 34.0%
Mass Balance Assay
99.6%
96.7%
99.2%
98.0% - 102.0%
Cross-Validation Status
Reference Baseline
Failed (High Moisture/Low Assay)
Passed (Certified as Working Std)
N/A
Data Insight: Candidate Lot A failed cross-validation due to elevated water content (1.5%) and a sub-optimal bromide ratio (31.8%), indicating incomplete salt formation and hygroscopic swelling. Candidate Lot B matched the Primary CRM's analytical target profile and was successfully certified as a secondary working standard.
References
Title: ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1)
Source: ich.org
URL:4
Title: 〈1220〉 ANALYTICAL PROCEDURE LIFE CYCLE
Source: uspnf.com
URL:5
Title: Bioanalytical Method Validation Guidance for Industry
Source: gmp-compliance.org
URL:3
Title: WO2022169834A2 - Small molecule inhibitors of grp78 and uses thereof
Source: google.com (Patents)
URL:1
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Comprehensive Safety and Disposal Protocol for 4-Methylquinolin-8-ol Hydrobromide
For researchers and drug development professionals, the safe handling and compliant disposal of halogenated organic salts are critical to maintaining laboratory integrity and regulatory compliance. 4-Methylquinolin-8-ol hydrobromide (CAS: 1803608-18-5) is a specialized quinoline derivative frequently utilized in synthetic chemistry and pharmaceutical development.
Because it is a hydrobromide salt, its disposal profile is more complex than standard organic compounds. This guide provides an authoritative, step-by-step operational framework for the safe handling, spill response, and RCRA-compliant disposal of this chemical.
Hazard Identification & Mechanistic Causality
To design an effective safety protocol, one must first understand the mechanistic causality behind the chemical's hazards. The quinolin-8-ol scaffold is a known metal chelator that readily interacts with biological membranes. When formulated as a hydrobromide salt, the compound presents specific acute exposure risks.
According to standard safety data [1], the compound exhibits the following hazards:
Skin Irritation (Category 2, H315): The lipophilic nature of the quinoline ring allows it to penetrate the stratum corneum, while the hydrobromide component causes localized acid-base disruption, leading to erythema.
Eye Irritation (Category 2A, H319): Direct contact with ocular mucosa rapidly alters the local pH, causing severe irritation and potential corneal micro-abrasions.
Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H336): Inhalation of the fine crystalline powder can cause central nervous system depression (drowsiness/dizziness) or respiratory tract irritation.
Must be handled exclusively inside a certified chemical fume hood.
Aqueous pH
Acidic (dissociation)
Potential D002 (Corrosive) characteristic waste if pH ≤ 2.0 [2].
Regulatory Compliance & Waste Categorization
Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) [3], 4-Methylquinolin-8-ol hydrobromide is not explicitly listed as a "P" or "U" commercial chemical product. However, it must be evaluated for characteristic waste properties:
Halogenated Waste Stream: Because the molecule contains a bromide ion (a halogen), it must never be mixed with standard non-halogenated solvent waste. Burning halogenated compounds at low temperatures can catalyze the formation of highly toxic polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs). Therefore, it requires high-temperature incineration .
Corrosivity (D002): When dissolved in water, the hydrobromide salt dissociates, potentially forming hydrobromic acid. If the resulting aqueous waste stream has a pH of 2.0 or lower, it is legally classified as a D002 characteristic hazardous waste[2].
Process Visualization: Disposal Decision Tree
The following logical workflow dictates the proper segregation and disposal pathway based on the physical state of the waste.
Fig 1: Waste segregation and RCRA disposal workflow for 4-Methylquinolin-8-ol hydrobromide.
Causality Focus: Minimizing aerosolization of STOT SE 3 particulates.
Preparation: Don standard PPE (lab coat, tight-fitting goggles, double nitrile gloves). Ensure the fume hood sash is lowered to the optimal operating height.
Solid Spill Containment: If the dry powder is spilled, do not use water initially, as this will dissolve the salt and spread the acidic hazard.
Mechanical Recovery: Gently cover the powder with a slightly damp, inert absorbent pad to prevent dust aerosolization. Carefully sweep the material using a non-sparking anti-static brush into a designated solid waste container.
Surface Decontamination: Wash the spill area with a dilute sodium bicarbonate (
NaHCO3
) solution (5% w/v) to neutralize any residual hydrobromide.
Self-Validation Step: Swipe the cleaned area with universal pH indicator paper. A resulting pH of 6.5–7.5 confirms the complete neutralization and removal of the chemical residue.
Protocol B: Waste Segregation & Chemical Disposal
Causality Focus: Preventing exothermic reactions in bulk waste and ensuring RCRA compliance.
State Identification: Determine if the waste is a dry solid (e.g., contaminated weigh boats, unused powder) or a liquid solution (e.g., reaction filtrate).
Solid Waste Packaging: Place all solid waste into a chemically compatible, sealable container (e.g., HDPE). Label clearly as "Hazardous Solid Waste - Contains Halogenated Organics (Bromide) - Toxic/Irritant."
Liquid Waste Neutralization (Critical Step):
Why? Mixing highly acidic hydrobromide solutions with incompatible organic solvents in a bulk halogenated waste carboy can trigger dangerous exothermic reactions or off-gassing.
Action: Slowly titrate the aqueous waste with 1M Sodium Hydroxide (
NaOH
) or Sodium Bicarbonate (
NaHCO3
) under constant stirring until the solution reaches a pH of 6.0–8.0.
Liquid Waste Transfer: Once neutralized, transfer the liquid into the Halogenated Organic Waste carboy.
Manifesting: Coordinate with your Environmental Health and Safety (EHS) department to manifest the waste for High-Temperature Incineration . Ensure the manifest explicitly notes the presence of brominated compounds to prevent the waste from being routed to a standard fuel-blending facility.
References
4-methylquinolin-8-ol hydrobromide — Chemical Substance Information. NextSDS. Available at:[Link]